(R,S,R,S,R)-Boc-Dap-NE
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDVGABQIFOWFC-SCQOQHIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160800-65-7 | |
| Record name | Boc-dap-NE | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160800657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOC-DAP-NE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASQ83R8UEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R,S,S,R,S)-Boc-Dap-NE: An Intermediate in the Synthesis of Monomethyl Auristatin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of (R,S,S,R,S)-Boc-Dap-NE, a key intermediate in the synthesis of Monomethyl auristatin E (MMAE), a highly potent anti-mitotic agent. MMAE is a critical component of several antibody-drug conjugates (ADCs) used in oncology. It is highly probable that the requested topic, "(R,S,R,S,R)-Boc-Dap-NE," contains a typographical error in the stereochemical descriptor, as the widely referenced and commercially available isomer is (R,S,S,R,S)-Boc-Dap-NE. This compound serves as an inactive isomer of the active Boc-Dap-NE dipeptide and is often utilized as an experimental control.
This guide will delve into the physicochemical properties of (R,S,S,R,S)-Boc-Dap-NE, its role in the synthesis of MMAE, the mechanism of action of MMAE, and its application in ADCs. Detailed experimental protocols for relevant assays and visual diagrams of key pathways are provided to support researchers in the field.
Physicochemical Properties of (R,S,S,R,S)-Boc-Dap-NE
The following table summarizes the key quantitative data for (R,S,S,R,S)-Boc-Dap-NE.
| Property | Value |
| CAS Number | 2994330-72-0 |
| Molecular Formula | C23H36N2O5 |
| Molecular Weight | 420.54 g/mol |
Role as an Intermediate in Monomethyl Auristatin E (MMAE) Synthesis
The overall synthesis of MMAE can be approached through either a linear or a convergent strategy. In a convergent synthesis, fragments of the molecule are prepared separately and then combined. Boc-Dap-NE represents one such fragment.
Caption: Role of (R,S,S,R,S)-Boc-Dap-NE in the convergent synthesis of MMAE.
Mechanism of Action of Monomethyl Auristatin E (MMAE)
MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high cytotoxicity, MMAE is not used as a standalone drug but is instead conjugated to monoclonal antibodies to form ADCs.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapy designed to deliver highly potent cytotoxic agents like MMAE directly to cancer cells. This approach enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.
The mechanism of an MMAE-based ADC involves several steps:
-
Targeting: The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Payload Release: The ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker connecting the antibody to MMAE.
-
Cytotoxicity: The released MMAE is now free in the cytoplasm to bind to tubulin and exert its anti-mitotic effect, leading to the death of the cancer cell.
Caption: General mechanism of action for an MMAE-based Antibody-Drug Conjugate (ADC).
Experimental Protocols
Use of (R,S,S,R,S)-Boc-Dap-NE as an Experimental Control
(R,S,S,R,S)-Boc-Dap-NE is described as the inactive isomer of Boc-Dap-NE and can be used as an experimental control.[1] In the context of research and development, particularly in cytotoxicity or binding assays, it is crucial to differentiate between the specific activity of the intended molecule and non-specific effects.
Principle: An inactive stereoisomer, which has the same molecular formula and connectivity but a different spatial arrangement of atoms, serves as an ideal negative control. If the active compound shows a biological effect while the inactive isomer does not, it provides strong evidence that the observed activity is specific to the stereochemistry of the active compound and not due to general chemical properties.
General Protocol Outline:
-
Preparation of Compounds: Prepare stock solutions of both the active compound (e.g., a final MMAE-containing ADC) and the control compound (e.g., an ADC synthesized using the inactive (R,S,S,R,S)-Boc-Dap-NE intermediate) in a suitable solvent, such as DMSO.
-
Cell Culture: Plate the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the active compound and the inactive control compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Perform a cell viability assay, such as the MTT assay described below, to determine the effect of each compound on cell proliferation.
-
Analysis: Compare the dose-response curves of the active compound and the inactive control. The active compound should exhibit a significantly lower IC50 value than the inactive control.
Cytotoxicity Assay using MMAE (MTT Assay)
This protocol provides a general method for determining the in vitro cytotoxicity of MMAE against a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Monomethyl auristatin E (MMAE)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of MMAE in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar).
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared MMAE dilutions. Include wells with medium and vehicle (DMSO) as negative controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the MMAE concentration and use a non-linear regression model to determine the IC50 value (the concentration of MMAE that inhibits cell growth by 50%).
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Conclusion
(R,S,S,R,S)-Boc-Dap-NE is a crucial, albeit inactive, stereoisomer and intermediate in the production of the potent anti-cancer agent MMAE. Understanding its properties and its place within the broader context of MMAE synthesis and ADC development is essential for researchers in oncology and drug discovery. The provided protocols and diagrams serve as a foundational resource for further investigation and application in the laboratory.
References
An In-Depth Technical Guide to (R,S,R,S,R)-Boc-Dap-NE: A Key Intermediate in Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S,R,S,R)-Boc-Dap-NE is a specific stereoisomer of a dipeptide fragment that serves as a crucial intermediate in the synthesis of the highly potent antineoplastic agent, Monomethyl auristatin E (MMAE). MMAE is a synthetic analogue of the natural product dolastatin 10 and is a key component of several antibody-drug conjugates (ADCs) used in cancer therapy. This technical guide provides a comprehensive overview of this compound, including its role in the synthesis of MMAE, its chemical properties, and the broader context of its application in the development of targeted cancer therapies.
Chemical Properties and Structure
This compound is a complex dipeptide derivative with a specific stereochemical configuration that is critical for the biological activity of the final MMAE molecule. The "Boc" refers to the tert-butyloxycarbonyl protecting group on the diaminopropionic acid (Dap) residue, and "NE" refers to the norephedrine moiety. The precise arrangement of chiral centers, denoted by (R,S,R,S,R), is essential for its proper assembly into the pentapeptide structure of MMAE.
| Property | Value | Reference |
| Molecular Formula | C23H36N2O5 | [1] |
| Molecular Weight | 420.54 g/mol | [1] |
| Full Chemical Name | tert-butyl ((2S,3R)-3-methoxy-1-(((2R,3R)-1-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate | Inferred from structure |
| Synonyms | Boc-Dap-Norephedrine dipeptide isomer | General nomenclature |
Role in Monomethyl Auristatin E (MMAE) Synthesis
This compound is a building block in the convergent synthesis of MMAE. The synthesis of MMAE, a pentapeptide, involves the sequential coupling of amino acid and other chiral fragments. The stereochemistry of each component is vital for the final compound's ability to inhibit tubulin polymerization effectively.
The synthesis of MMAE is a multi-step process that requires careful control of stereochemistry.[2] The general workflow involves the preparation of key fragments, such as Boc-protected dolaproine (Boc-Dap) and dolaisoleucine, which are then coupled to form the peptide backbone. This compound represents a dipeptide fragment within this synthetic strategy, combining the protected diaminopropionic acid with norephedrine.
Logical Workflow of MMAE Synthesis Highlighting the Role of Dipeptide Intermediates
Caption: Logical workflow for the synthesis of MMAE, illustrating the formation and incorporation of the this compound intermediate.
Experimental Protocols
While detailed, proprietary industrial synthesis protocols for the specific (R,S,R,S,R) isomer are not publicly available, a general experimental approach can be inferred from the synthesis of related dolastatin 10 analogs and MMAE fragments. The synthesis would involve the coupling of a protected dolaproine derivative with a norephedrine derivative.
General Protocol for Dipeptide Formation
1. Activation of Boc-Dolaproine:
-
Dissolve Boc-dolaproine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., HBTU, HATU, or DCC) and an amine base (e.g., DIPEA or triethylamine) to activate the carboxylic acid group.
-
Stir the mixture at a controlled temperature (typically 0 °C to room temperature) for a specified time to form the activated ester.
2. Coupling with Norephedrine:
-
To the activated Boc-dolaproine solution, add a solution of the desired norephedrine stereoisomer in the same solvent.
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Work-up and Purification:
-
Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired this compound dipeptide.
4. Characterization:
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Determine the stereochemical purity using chiral HPLC or other suitable methods.
Mechanism of Action of the Final Product (MMAE)
This compound itself is not biologically active but is a precursor to MMAE. MMAE exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton and are critical for cell division (mitosis).
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Signaling pathway of MMAE, illustrating the inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.
Application in Antibody-Drug Conjugates (ADCs)
The high cytotoxicity of MMAE makes it unsuitable for systemic administration as a standalone drug. However, its potency can be harnessed by attaching it to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This creates an ADC that can selectively deliver the cytotoxic payload to cancer cells, minimizing off-target toxicity.
Experimental Workflow for ADC Production and Action
Caption: Experimental workflow from the synthesis of an ADC using MMAE to its mechanism of action in targeted cancer therapy.
Conclusion
This compound is a stereochemically defined and critical intermediate in the synthesis of the potent anti-cancer agent MMAE. Its precise structure is fundamental to the biological activity of the final payload used in several successful antibody-drug conjugates. Understanding the synthesis and properties of this and other related intermediates is essential for the continued development and optimization of next-generation targeted cancer therapies. Further research into the stereoselective synthesis of such complex molecules will be crucial for improving the efficiency and cost-effectiveness of producing these life-saving drugs.
References
The Pivotal Role of (R,S,R,S,R)-Boc-Dap-NE in the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, integral to the efficacy of numerous antibody-drug conjugates (ADCs). Its synthesis is a complex, multi-step process demanding precise stereochemical control. Central to this synthesis is the formation of key peptide fragments, including the dipeptide intermediate formed from dolaproine (Dap) and norephedrine (NE). This technical guide provides an in-depth exploration of the role of a specific stereoisomer, (R,S,R,S,R)-Boc-Dap-NE, in the synthesis of MMAE. While the standard nomenclature for the active isomer is typically derived from the stereochemistry of its constituent amino acids, this guide will also address the specified (R,S,R,S,R) configuration within the broader context of MMAE's stereoselective synthesis.
MMAE's structure is a pentapeptide-like molecule, and its synthesis involves the sequential coupling of four amino acid units and a C-terminal norephedrine derivative.[1] The dolaproine fragment is a critical component, and its stereochemistry significantly influences the biological activity of the final MMAE molecule.
The Stereochemistry of the Active Boc-Dap-NE Intermediate
The biologically active form of MMAE requires specific stereoisomers of its constituent parts. The dolaproine used in the synthesis of the active MMAE has a (2S, 3R, 4S) configuration. This is then coupled with (1R, 2R)-(-)-norephedrine. Therefore, the desired Boc-protected dipeptide intermediate, Boc-Dap-NE, will have a specific stereochemistry derived from these two precursors.
The nomenclature "(R,S,R,S,R)" as specified in the topic is not standard in the context of MMAE synthesis literature. It is plausible that this refers to the stereocenters of the entire Boc-Dap-NE molecule in a non-standard order. For clarity, this guide will focus on the synthesis of the active diastereomer of Boc-Dap-NE, formed from (2S, 3R, 4S)-Boc-dolaproine and (1R, 2R)-norephedrine, and will discuss the potential formation of other diastereomers.
Synthesis of the Dolaproine-Norephedrine Dipeptide (Boc-Dap-NE)
The synthesis of Boc-Dap-NE is a critical step in the convergent synthesis of MMAE. This involves the coupling of the Boc-protected dolaproine with norephedrine.
Experimental Protocol: Coupling of Boc-Dolaproine and Norephedrine
The following is a generalized experimental protocol for the coupling reaction to form the Boc-Dap-NE dipeptide.
Materials:
-
(2S, 3R, 4S)-Boc-dolaproine
-
(1R, 2R)-(-)-Norephedrine
-
Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Activation of Boc-Dolaproine: Dissolve (2S, 3R, 4S)-Boc-dolaproine in an anhydrous solvent. Add the coupling agent and a base. The mixture is stirred at 0°C for a specified time to activate the carboxylic acid group of dolaproine.
-
Coupling Reaction: A solution of (1R, 2R)-(-)-norephedrine in the anhydrous solvent is added to the activated Boc-dolaproine solution. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is washed with acidic and basic solutions to remove unreacted starting materials and byproducts. The crude product is then purified using column chromatography (e.g., silica gel chromatography) to isolate the desired Boc-Dap-NE diastereomer. The purity of the final product is assessed by techniques such as HPLC and NMR.
Quantitative Data
The yield and purity of the Boc-Dap-NE coupling reaction are critical for the overall efficiency of the MMAE synthesis. The table below summarizes typical quantitative data for this step, although specific values can vary depending on the reagents and conditions used.
| Parameter | Typical Value |
| Yield of Boc-Dap-NE | 70-90% |
| Purity (by HPLC) | >95% |
| Diastereomeric Excess | >98% |
Signaling Pathways and Logical Relationships
The synthesis of MMAE is a chemical process and does not directly involve biological signaling pathways. However, the logical workflow of the synthesis can be represented diagrammatically. The following diagram illustrates the key steps in the synthesis of the Boc-Dap-NE intermediate and its subsequent incorporation into the full MMAE molecule.
Caption: General workflow for the synthesis of Boc-Dap-NE and its role in MMAE assembly.
Formation of Diastereomers
The coupling of two chiral molecules, such as Boc-dolaproine and norephedrine, can potentially lead to the formation of multiple diastereomers. In the synthesis of MMAE, it is crucial to control the reaction conditions to favor the formation of the desired diastereomer. The use of specific coupling agents and optimized reaction parameters helps to achieve high diastereoselectivity. Any undesired diastereomers formed are typically removed during the purification step, for instance, by using chiral chromatography. The presence of diastereomeric impurities can affect the final purity and biological activity of the MMAE, and consequently, the efficacy of the resulting ADC.
Conclusion
The stereoselective synthesis of the Boc-Dap-NE dipeptide is a critical step in the total synthesis of Monomethyl auristatin E. While the specific nomenclature this compound is not standard, the underlying principle is the controlled coupling of the correct stereoisomers of Boc-dolaproine and norephedrine to form the biologically active precursor. A thorough understanding of the reaction protocol, careful control of stereochemistry, and rigorous purification are paramount to obtaining high-purity MMAE for its use in life-saving antibody-drug conjugates. This guide provides a foundational understanding for researchers and professionals in the field, emphasizing the importance of stereochemical precision in the synthesis of complex pharmaceutical agents.
References
Stereoisomers of Boc-Dap-NE and Their Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereoisomers of Boc-Dap-NE and their significance in the synthesis and biological activity of Monomethylauristatin E (MMAE), a potent antimitotic agent utilized in antibody-drug conjugates (ADCs). While direct comparative studies on the biological activity of individual Boc-Dap-NE stereoisomers are not extensively available in public literature, their stereochemistry is a critical determinant of the overall stereochemical integrity and, consequently, the therapeutic efficacy of MMAE. This guide will focus on the structure-activity relationship of MMAE as a function of its stereochemistry, the synthetic pathways that control these stereocenters, and the experimental protocols to assess the biological activity of the final conjugate.
Introduction: The Critical Role of Stereochemistry in MMAE
Monomethylauristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1][2] It is a highly cytotoxic agent, 100 to 1000 times more potent than doxorubicin, and is a crucial component of several clinically approved and investigational ADCs.[3][4] MMAE is a pentapeptide with five amino acid residues: monomethyl valine (MeVal), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and norephedrine (PPA) or a phenylalanine (Phe) in the case of MMAF.[5][6] The precise three-dimensional arrangement of these residues is paramount for its biological activity.
Boc-Dap-NE is an intermediate used in the synthesis of the dolaproine (Dap) residue of MMAE.[7] The stereochemistry at the chiral centers of Boc-Dap-NE directly translates to the stereochemistry of the final MMAE molecule. Any variation in the stereoisomeric form of this precursor can lead to the synthesis of an MMAE diastereomer with significantly reduced or no biological activity.
A crucial aspect of MMAE's activity is its conformational isomerism. In solution, MMAE exists as a mixture of two conformers, cis and trans, arising from restricted rotation around the amide bond between the dolaproine and dolaisoleuine residues.[5][8] Only the trans-isomer is biologically active as its elongated structure fits into the tubulin receptor pocket.[9] The cis-isomer is inactive due to its more compact structure.[9] While this conformational isomerism is a key determinant of activity, the inherent chirality of the amino acid precursors sets the stage for the overall correct folding and binding of the active conformer.
Synthesis and Stereochemical Control
The synthesis of MMAE is a complex, multi-step process that demands rigorous control of stereochemistry at each stage.[3][10] It is typically achieved through a convergent synthesis strategy, where protected amino acid fragments are synthesized individually and then coupled together.[3]
The stereochemistry of the final MMAE molecule is dictated by the chirality of the starting amino acid precursors, including the precursor for the dolaproine (Dap) unit, which can be derived from a stereoisomer of Boc-Dap-NE. The use of enantiomerically pure starting materials is essential to ensure the synthesis of the desired diastereomer of MMAE.
Below is a generalized workflow for the synthesis of MMAE, emphasizing the importance of stereochemically defined precursors.
Biological Activity and Quantitative Data
The biological activity of MMAE stems from its ability to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1][2] By binding to tubulin, MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]
The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. The IC50 values of MMAE are in the nanomolar to picomolar range, highlighting its extreme potency.
Table 1: In Vitro Cytotoxicity of MMAE in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [11] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [11] |
| MDA-MB-468 | Breast Cancer | ~0.060 | [12] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [13] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [13] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [13] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [13] |
| SK-MEL-5 | Melanoma | ~0.7-7.1 ng/mL* | [14] |
*Note: Original data in ng/mL, conversion to nM depends on the specific conjugate used.
Signaling Pathway
The mechanism of action of MMAE culminates in the activation of the apoptotic signaling cascade. Upon release within the target cancer cell, MMAE binds to tubulin, leading to the depolymerization of microtubules. This disruption of the cytoskeleton triggers a mitotic arrest, which in turn activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7, the executioner caspases that orchestrate the dismantling of the cell.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of MMAE
This protocol outlines a generalized approach for the synthesis of MMAE on a solid support. Specific details of protecting groups, coupling reagents, and cleavage conditions may vary.
-
Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and load the first protected amino acid (e.g., Fmoc-Norephedrine derivative).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Peptide Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-Dolaproine) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF to the deprotected resin. Allow the reaction to proceed to completion.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Dolaisoleucine, Valine, and N-Methyl-L-valine) in the sequence.
-
Cleavage from Resin: After the final coupling and deprotection, cleave the pentapeptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification: Purify the crude MMAE by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized MMAE using mass spectrometry and NMR spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of MMAE against a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of MMAE in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the MMAE concentration and determine the IC50 value using a non-linear regression curve fit.
Tubulin Polymerization Inhibition Assay
This assay measures the direct effect of MMAE on tubulin polymerization.
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice. Prepare serial dilutions of MMAE.
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the different concentrations of MMAE or a control vehicle.
-
Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time, which corresponds to microtubule formation.[15][16]
-
Data Analysis: Plot the rate of polymerization or the final polymer mass against the MMAE concentration to determine the concentration that inhibits polymerization by 50% (IC50).[16]
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[17][18]
-
Cell Treatment: Seed cells in a 96-well plate and treat with MMAE at various concentrations for a desired period (e.g., 24-48 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3/7 and components for cell lysis.[17]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the luminescence readings to a control and plot the fold-change in caspase activity against the MMAE concentration.
Conclusion
The stereochemistry of Boc-Dap-NE is a foundational element in the synthesis of the highly potent anticancer agent, MMAE. While the direct biological activity of Boc-Dap-NE stereoisomers is not the primary focus of research, their stereochemical purity is non-negotiable for achieving the desired stereoisomer of MMAE with optimal therapeutic activity. The intricate interplay of the stereocenters within the MMAE molecule, coupled with its conformational dynamics, dictates its ability to effectively inhibit tubulin polymerization and induce apoptosis in cancer cells. A thorough understanding of the stereocontrolled synthesis and the detailed biological evaluation of MMAE is therefore essential for the successful development of next-generation antibody-drug conjugates.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Core Principles in the Application of Boc-Dap Isomers for Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-diaminopropionic acid (Boc-Dap) isomers and their derivatives are fundamental building blocks in modern chemical biology and pharmaceutical sciences. While the specific term "Boc-Dap-NE" is not standard, it is likely to refer to Boc-protected 2,3-diaminopropionic acid (Dap) derivatives, where "NE" may denote a specific isomer or a modification of the amino group. This guide will focus on the core principles of using Boc-Dap-OH and related isomers, which are instrumental in peptide synthesis, bioconjugation, and the development of novel therapeutics. The strategic use of the Boc protecting group allows for the selective modification of the diaminopropionic acid scaffold, enabling the construction of complex molecular architectures with diverse functionalities.
Physicochemical Properties of Boc-Dap Derivatives
The selection of a specific Boc-Dap derivative is guided by its unique physicochemical properties. These properties are critical for determining reaction conditions, purification strategies, and the ultimate application of the molecule. A summary of key quantitative data for commercially available Boc-Dap derivatives is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Melting Point (°C) | Optical Activity |
| Boc-Dap-OH | 73259-81-1 | C8H16N2O4 | 204.22 | ≥98.0% (TLC)[1][2] | 210 (dec.)[1][2] | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1)[1][2] |
| Fmoc-Dap(Boc)-OH | 162558-25-0 | C23H26N2O6 | 426.46 | ≥97.0% (HPLC)[3] | Not available | Not available |
| Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid | 122235-70-5 | C23H26N2O6 | 426.48 | ≥ 99.5% (Chiral HPLC) | Not available | Not available |
Core Applications in Research
Boc-Dap derivatives are versatile tools with a broad range of applications in scientific research, primarily centered around the synthesis of peptides and other complex organic molecules.
-
Peptide Synthesis: Boc-Dap serves as a crucial building block in solid-phase peptide synthesis (SPPS) for introducing a diaminopropionic acid residue into a peptide sequence.[3][4] The presence of two amino groups allows for the creation of branched peptides or the introduction of side-chain modifications.
-
Bioconjugation: The free amino group of a deprotected Dap residue can be used for the conjugation of various molecules, such as drugs, imaging agents, or polyethylene glycol (PEG), to a peptide or protein.[4] This is particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Drug Design and Development: These compounds are instrumental in the design of novel pharmaceuticals, including enzyme inhibitors and receptor agonists/antagonists.[4][5] The diaminopropionic acid scaffold can mimic natural amino acids or introduce unique structural constraints into a molecule.
Experimental Protocols
A fundamental manipulation in the use of Boc-Dap derivatives is the removal of the Boc protecting group to unmask a reactive amino group. The following is a general protocol for Boc deprotection.
Protocol: Boc Deprotection of a Boc-Dap Containing Compound
1. Materials:
- Boc-Dap containing compound
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Stirring plate and stir bar
2. Procedure:
- Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask. The concentration will depend on the specific substrate.
- To the stirred solution, add TFA. A common concentration is 25-50% TFA in DCM.[6]
- Allow the reaction to proceed at room temperature. The reaction time can range from 30 minutes to a few hours and should be monitored by an appropriate analytical method (e.g., TLC or LC-MS).[7]
- Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[7]
- The resulting deprotected compound is often obtained as a TFA salt. If the free amine is required, a subsequent basic work-up can be performed.
3. Work-up (Optional, for obtaining the free amine):
- Dissolve the crude residue in a minimal amount of water.
- Neutralize the solution by the slow addition of a mild base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected product as a free amine.
Visualizing Workflows and Principles
The following diagrams, generated using Graphviz, illustrate key concepts and workflows involving Boc-Dap derivatives.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.
Caption: Orthogonal protection strategy using Fmoc-Dap(Boc)-OH for selective deprotection.
Conclusion
Boc-Dap isomers and their derivatives are indispensable reagents in the fields of peptide chemistry, bioconjugation, and drug discovery. A thorough understanding of their chemical properties, coupled with established protocols for their manipulation, enables researchers to synthesize complex and functionally diverse molecules. The principles of protecting group chemistry, particularly the strategic use of the Boc group, are central to the successful application of these valuable building blocks in advancing scientific knowledge and developing next-generation therapeutics.
References
- 1. Boc-Dap-OH ≥98.0% (TLC) | 73259-81-1 [sigmaaldrich.com]
- 2. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | 162558-25-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Auristatin Peptide Synthesis for Drug Development Professionals
Abstract
Auristatins, a class of potent antimitotic agents, are synthetic analogs of the natural product dolastatin 10. Their remarkable cytotoxicity has positioned them as critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the chemical synthesis of auristatin peptides. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthetic strategies, key intermediates, and experimental protocols that underpin the production of these complex molecules. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of synthetic workflows and biological signaling pathways to facilitate a deeper understanding of auristatin synthesis and its application in oncology.
Introduction to Auristatins and Their Mechanism of Action
Auristatins are highly potent tubulin inhibitors that disrupt microtubule dynamics within cells.[1] Originally derived from the sea hare Dolabella auricularia, the natural product dolastatin 10 exhibited powerful antineoplastic activity.[2] Synthetic analogs, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), were developed to optimize potency and provide a handle for conjugation to monoclonal antibodies.[3]
When used in ADCs, the auristatin payload is linked to an antibody that targets a specific tumor-associated antigen. Upon binding to the cancer cell, the ADC is internalized, and the auristatin is released within the lysosome.[1] The freed auristatin then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is crucial for several cellular processes, most notably mitotic spindle formation.[1][3] Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[1][3] In addition to direct cytotoxicity, auristatin-based ADCs can also induce immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response.[4] This occurs through the activation of endoplasmic reticulum (ER) stress response pathways.[4][5]
General Synthetic Strategies for Auristatin Peptides
The total synthesis of auristatins is a complex undertaking that can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. A convergent synthetic strategy is commonly employed, where key peptide fragments are synthesized separately and then coupled together to form the final pentapeptide backbone.[3]
The core structure of a typical auristatin, such as MMAE, consists of five units: N-methyl-L-valine, L-valine, dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal unit like norephedrine.[1] The synthesis of the unique amino acid components, dolaisoleucine and dolaproine, which contain multiple chiral centers, is a critical and challenging aspect of the overall synthesis.[6]
Protecting Group Strategies
The synthesis of auristatins necessitates the use of protecting groups to prevent unwanted side reactions at reactive functional groups. A well-designed protecting group strategy is essential for achieving high yields and purity. Common protecting groups used in auristatin synthesis include:
-
Boc (tert-butyloxycarbonyl): Frequently used to protect the N-terminus of amino acids. It is stable under a wide range of conditions and can be removed with mild acid.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Another common N-terminal protecting group, particularly in SPPS, which is cleaved by a secondary amine, typically piperidine.[6]
-
Trt (Trityl): Often used to protect the thiol group of cysteine if it is part of a linker for ADC conjugation.[7]
The choice of protecting groups must be orthogonal, meaning that one group can be removed without affecting the others, allowing for the selective deprotection and coupling of specific amino acid residues in the growing peptide chain.
Synthesis of Key Auristatin Intermediates
The convergent synthesis of auristatins relies on the efficient preparation of key building blocks. The synthesis of dolaisoleucine and dolaproine are particularly noteworthy due to their stereochemical complexity.
Synthesis of Dolaproine
The synthesis of dolaproine often starts from (S)-proline. A key step involves an aldol condensation to introduce the necessary stereocenters.[8]
Synthesis of Dolaisoleucine
The synthesis of dolaisoleucine can be achieved through various routes, often involving stereoselective allylation or crotylation reactions to establish the correct stereochemistry.[6]
Experimental Protocols
The following sections provide detailed experimental protocols for key steps in the synthesis of auristatin peptides. These protocols are based on established synthetic routes and should be performed by trained personnel in a controlled laboratory setting.
Solid-Phase Peptide Synthesis (SPPS) of an Auristatin Analog
This protocol outlines the manual synthesis of an auristatin peptide on a resin support using Fmoc chemistry.[6]
Table 1: Materials and Reagents for SPPS of an Auristatin Analog
| Reagent/Material | Purpose |
| Cl-Trt resin | Solid support |
| Fmoc-protected amino acids | Building blocks |
| HATU | Coupling reagent |
| DIEA | Base |
| 20% Piperidine in DMF | Fmoc deprotection solution |
| DMF | Solvent |
| DCM | Solvent |
| TFA/TIS/DCM (2.5:2.5:95) | Cleavage cocktail |
Protocol:
-
Resin Swelling: Swell the Cl-Trt resin in DMF for 1 hour.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), HATU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature.[9]
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Cleave the completed peptide from the resin using a solution of TFA/TIS/DCM (2.5:2.5:95) for 3 hours.[7]
-
Purification: Purify the crude peptide by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Solution-Phase Fragment Coupling
This protocol describes the coupling of two peptide fragments in solution.
Table 2: Materials and Reagents for Solution-Phase Coupling
| Reagent/Material | Purpose |
| N-terminal protected peptide fragment | Reactant |
| C-terminal deprotected peptide fragment | Reactant |
| HOBt | Additive to suppress racemization |
| Pyridine | Base |
| DMF | Solvent |
Protocol:
-
Dissolution: Dissolve the N-terminal protected peptide fragment (1.1 eq.) and the C-terminal deprotected peptide fragment (1.0 eq.) in anhydrous DMF.[9]
-
Coupling: Add HOBt (1.0 eq.) and pyridine to the solution.[9]
-
Reaction: Stir the reaction at room temperature and monitor its progress by HPLC.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC.[9]
Quantitative Data
The following table summarizes representative yields for key steps in auristatin synthesis, as reported in the literature. Actual yields may vary depending on the specific substrates, reagents, and reaction conditions.
Table 3: Representative Yields in Auristatin Synthesis
| Synthetic Step | Product | Reported Yield (%) | Reference |
| Solution-phase coupling of MMAE linker | NH₂-PDC-1 | 78 | [7] |
| Solution-phase coupling of MMAE linker | DOTA-PDC-1 | 89 | [7] |
| Overall yield of peptide from SPPS | NH₂-2 peptide | 9 | [7] |
| Overall yield of peptide from SPPS | DOTA-2 peptide | 5 | [7] |
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates a generalized convergent synthetic workflow for an auristatin peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the development of new auristatins: structural modifications and application in antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abstract 4914: Auristatin-based antibody drug conjugates activate multiple ER stress response pathways resulting in immunogenic cell death and amplified T-cell responses | Semantic Scholar [semanticscholar.org]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safety and Handling of Boc-Protected Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and use of tert-butyloxycarbonyl (Boc) protected dipeptides. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of these valuable research compounds. This document outlines key safety considerations, detailed experimental protocols, and relevant biological context for the application of Boc-protected dipeptides in research and drug development.
Introduction to Boc-Protected Dipeptides
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, valued for its stability in a wide range of reaction conditions and its facile removal under acidic conditions. Boc-protected dipeptides are fundamental building blocks in the synthesis of longer peptides and peptidomimetics, which are instrumental in drug discovery and various fields of biological research. Their applications range from the development of enzyme inhibitors and receptor ligands to their use as components of larger, more complex molecules like antibody-drug conjugates (ADCs).
Safety and Hazard Information
While many Boc-protected dipeptides are not considered acutely hazardous, it is imperative to handle all laboratory chemicals with appropriate caution. The primary hazards associated with these compounds and their use are related to the reagents used in their synthesis and deprotection, as well as the potential for inhalation of the lyophilized powder.
Hazard Identification
The safety profile of a Boc-protected dipeptide is largely determined by its constituent amino acids and the Boc group itself. While specific toxicity data for every dipeptide is not available, information from representative molecules like N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) and (tert-butoxycarbonyl)glycylglycylglycine (Boc-Gly-Gly-Gly-OH) provides valuable insights.
General Hazards:
-
Eye Irritation: May cause serious eye irritation or damage upon contact.[1]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[2]
-
Respiratory Tract Irritation: Inhalation of the lyophilized powder may cause respiratory tract irritation.[2]
-
Harmful if Swallowed: Some related compounds are considered harmful if swallowed.
Quantitative Hazard Data
The following table summarizes key safety information for representative Boc-protected amino acids. This data should be used as a guide, and the specific Safety Data Sheet (SDS) for any particular dipeptide should be consulted before use.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Hazard Statements |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 4530-20-5 | Causes serious eye damage.[1] Harmful if swallowed. |
| Boc-Gly-Gly-Gly-OH | C₁₁H₁₉N₃O₆ | 289.29 | 28320-73-2 | No specific hazards listed in the provided SDS.[3] |
| Boc-Val-Ala-OH | C₁₃H₂₄N₂O₅ | 288.34 | 70396-18-8 | SDS should be consulted for specific hazards.[4][5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability and integrity of Boc-protected dipeptides and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks should be conducted to determine the appropriate level of PPE.[6] The following are minimum requirements for handling Boc-protected dipeptides:
| PPE | Specification | Rationale |
| Eye Protection | Safety goggles marked with "Z87" (ANSI Z87.1 standard). A face shield may be necessary for splash hazards. | To protect against dust particles and chemical splashes. |
| Hand Protection | Disposable nitrile gloves. Double gloving may be necessary for added protection. | To prevent skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A respirator or dust mask is recommended when weighing and handling larger quantities of lyophilized peptide. | To prevent inhalation of fine powders. |
Storage Conditions
Boc-protected dipeptides are typically supplied as a lyophilized powder and are sensitive to temperature, moisture, and light.
-
Long-term Storage: Store lyophilized peptides at -20°C or lower in a tightly sealed container.[4] For peptides containing oxidation-prone residues (Cys, Met, Trp), storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
Short-term Storage: Lyophilized peptides can be stored at 4°C for short periods.[4]
-
Moisture: Peptides are often hygroscopic. Allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Solutions: It is not recommended to store peptides in solution for long periods due to limited shelf-life and susceptibility to bacterial degradation.[9] If necessary, dissolve the peptide in a buffer at pH 5-6, create single-use aliquots, and store at -20°C.[7][9] Avoid repeated freeze-thaw cycles.[7][9]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
The following first aid procedures are based on information from SDS for related compounds and general laboratory safety guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][10][11] |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting unless directed by a medical professional. Rinse mouth with water and seek immediate medical attention.[2][3] |
Spill Response
For minor spills of lyophilized powder or solutions:
-
Alert personnel in the immediate area.[12]
-
Wear appropriate PPE, including respiratory protection for powders.[13]
-
Contain the spill. For powders, gently cover with a damp paper towel to avoid creating dust. For liquids, use an absorbent material.[13]
-
Clean the area with a suitable solvent and decontaminate if necessary.
-
Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2][13]
For major spills, evacuate the area, notify the appropriate safety personnel, and follow your institution's emergency response plan.[12][14]
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving Boc-protected dipeptides.
Solution-Phase Dipeptide Synthesis (EDC/HOBt Coupling)
This protocol describes a common method for forming a peptide bond between a Boc-protected amino acid and an amino acid ester.
Materials:
-
Boc-protected amino acid (e.g., Boc-Val-OH)
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amino acid (1.0 eq), HOBt (1.1 eq), and the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA (1.1 eq) to the mixture to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the reaction mixture and stir.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-protected dipeptide ester by silica gel column chromatography.
Boc-Deprotection in Solution Phase
This protocol outlines the removal of the Boc protecting group to yield the free amine of the dipeptide.
Materials:
-
Boc-protected dipeptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected dipeptide in a solution of 25-50% TFA in DCM (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting dipeptide amine salt is often precipitated by the addition of cold diethyl ether and can be collected by filtration.
-
The product can be used directly in the next coupling step after neutralization or purified further.
Quantitative Data for Experimental Protocols
The following table provides typical reaction parameters for the protocols described above. These may require optimization depending on the specific dipeptide being synthesized.
| Step | Reagent | Typical Concentration/Equivalents | Typical Time | Typical Temperature |
| Coupling | EDC·HCl/HOBt | 1.1 eq | 12-24 h | 0°C to RT |
| Deprotection | TFA in DCM | 25-50% (v/v) | 30-60 min | Room Temperature |
Application in Drug Discovery: Targeting Signaling Pathways
Boc-protected dipeptides are critical starting materials for the synthesis of peptide-based drugs that can modulate cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival.[7][15][9] Its aberrant activation is implicated in numerous diseases. Small peptides can be designed to interfere with protein-protein interactions within this pathway, thereby inhibiting its activity.[7][15][9][16]
The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway and a potential point of inhibition by a custom-synthesized peptide. A peptide inhibitor (e.g., synthesized from Boc-dipeptide building blocks) could be designed to mimic the IκBα protein and block the IKK complex from phosphorylating it, thus preventing the release and nuclear translocation of NF-κB.
Caption: Simplified NF-κB signaling pathway with a point of therapeutic intervention.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Linker Synthesis
Boc-protected dipeptides, such as Boc-Val-Ala, are used as enzymatically cleavable linkers in ADCs.[4][17] The dipeptide is stable in the bloodstream but is cleaved by lysosomal enzymes like Cathepsin B inside cancer cells, releasing the cytotoxic payload. The workflow below illustrates the key steps in preparing a dipeptide linker for conjugation.
Caption: Workflow for the synthesis of a cleavable dipeptide ADC linker.
Conclusion
Boc-protected dipeptides are indispensable tools in chemical biology and drug discovery. A thorough understanding of their safe handling, storage, and reactivity is paramount for successful research outcomes and, most importantly, for the safety of all laboratory personnel. By adhering to the guidelines and protocols outlined in this guide, researchers can confidently and safely utilize these versatile building blocks to advance their scientific endeavors. Always consult the specific Safety Data Sheet for any chemical before use and follow all institutional safety policies.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Boc-Val-Ala-OH, ADC linker, 70396-18-8 | BroadPharm [broadpharm.com]
- 5. Boc-Val-Ala-OH | 70396-18-8 [sigmaaldrich.com]
- 6. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cell penetrating peptide inhibitors of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 9. Cell penetrating peptide inhibitors of Nuclear Factor-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.allegheny.edu [sites.allegheny.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. cmu.edu [cmu.edu]
- 13. acs.org [acs.org]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boc-Val-Ala-PAB, ADC linker, 1884577-99-4 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of MMAE Intermediate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview and a representative synthesis protocol related to an intermediate used in the production of Monomethyl auristatin E (MMAE), a highly potent anti-neoplastic agent. MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Due to its high cytotoxicity, MMAE is not used as a standalone drug but as a payload in antibody-drug conjugates (ADCs). In an ADC, a monoclonal antibody specific to a tumor-associated antigen is linked to MMAE, enabling targeted delivery of the cytotoxic agent to cancer cells.
The specific compound of interest, (R,S,R,S,R)-Boc-Dap-NE, is an inactive stereoisomer of Boc-Dap-NE, a key intermediate in the synthesis of MMAE.[4] While a detailed synthesis protocol for this specific inactive isomer is not publicly available, this document outlines a general protocol for the synthesis of the active Boc-Dap-NE stereoisomer based on established peptide coupling methodologies used in the synthesis of MMAE.[5] This representative protocol will be valuable for researchers working on the synthesis of auristatin analogues and related peptide-based compounds. The principles outlined can be adapted for the synthesis of various stereoisomers, including the requested this compound, by utilizing the appropriate chiral starting materials.
The systematic name for the active form of Boc-Dap-NE is 1,1-dimethylethyl (2S)-2-((1R,2R)-3-(((1R,2S)-2-hydroxy-1-methyl-2-phenylethyl)amino)-1-methoxy-2-methyl-3-oxopropyl)-1-pyrrolidinecarboxylate.[6] This structure reveals that "Dap" in this context refers to a dolaproine derivative, and "NE" refers to a norephedrine moiety.
Materials and Methods
Reagents and Solvents
The following table summarizes the key reagents and their properties required for the representative synthesis. Note that for the synthesis of the specific (R,S,R,S,R) isomer, the corresponding chiral precursors would be necessary.
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Boc-L-dolaproine | C₁₅H₂₅NO₅ | 299.36 | Peptide fragment |
| (1R,2S)-(-)-Norephedrine | C₉H₁₃NO | 151.21 | Amine component |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Peptide coupling agent |
| DIPEA | C₈H₁₉N | 129.24 | Non-nucleophilic base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Extraction solvent |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Aqueous wash |
| Brine | NaCl | 58.44 | Aqueous wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent |
Experimental Protocol: Representative Synthesis of Boc-Dap-NE
This protocol describes the peptide coupling reaction between Boc-L-dolaproine and (1R,2S)-(-)-norephedrine to form the amide bond, yielding the core structure of Boc-Dap-NE.
1. Reaction Setup: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-dolaproine (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). b. To this solution, add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). c. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
2. Amine Addition: a. In a separate flask, dissolve (1R,2S)-(-)-norephedrine (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF. b. Add the norephedrine solution dropwise to the activated Boc-L-dolaproine solution. c. Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
3. Work-up and Extraction: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-Dap-NE.
5. Characterization: a. Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of Boc-Dap-NE.
Caption: General workflow for the synthesis of Boc-Dap-NE.
Signaling Pathway: Mechanism of Action of MMAE in ADCs
Boc-Dap-NE is a precursor to MMAE, the cytotoxic payload. The diagram below illustrates the mechanism by which an MMAE-containing ADC targets and kills a cancer cell.
Caption: Mechanism of action for an MMAE-based ADC.
Disclaimer
This protocol is provided for informational purposes for qualified researchers and is based on general peptide synthesis principles. It should be adapted and optimized for specific laboratory conditions and for the synthesis of specific stereoisomers. All procedures should be performed with appropriate safety precautions in a laboratory setting. The synthesis of the specific this compound isomer would necessitate the use of the corresponding chiral starting materials, which may not be commercially available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 4. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
Application of (R,S,R,S,R)-Boc-Dap-NE in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R,S,R,S,R)-Boc-Dap-NE is recognized as an isomer of Boc-Dap-NE, a dipeptide intermediate crucial in the synthesis of Monomethylauristatin E (MMAE)[1][2]. MMAE is a highly potent anti-mitotic agent that functions as a microtubule polymerization inhibitor and is a widely utilized cytotoxic payload in the development of antibody-drug conjugates (ADCs)[1][2].
The stereochemistry of Boc-Dap-NE is critical, as different isomers can exhibit varied biological activity. While certain isomers of Boc-Dap-NE are precursors to the active MMAE payload, others, such as (R,S,S,R,S)-Boc-Dap-NE, are considered inactive and may serve as valuable experimental controls in ADC research to assess the specificity and non-target effects of the final conjugate[3][4][5]. The specific role of the (R,S,R,S,R) isomer in the synthesis of active MMAE or its potential use as a control compound requires empirical validation.
The overarching goal of incorporating MMAE, derived from intermediates like Boc-Dap-NE, into an ADC is to leverage the specificity of a monoclonal antibody (mAb) to deliver this potent cytotoxic agent directly to tumor cells expressing a specific antigen. This targeted delivery strategy aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.
The mechanism of action for an MMAE-containing ADC begins with the binding of the ADC to its target antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the linker connecting the antibody to the MMAE payload is cleaved, releasing the active drug. MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Quantitative Data Summary
The following tables provide illustrative quantitative data for ADCs utilizing MMAE as the payload. This data is representative of typical results obtained in preclinical ADC development and serves as a benchmark for evaluating novel ADCs.
Table 1: In Vitro Cytotoxicity of MMAE-ADCs
| Cell Line | Target Antigen | ADC IC50 (nM) | Free MMAE IC50 (nM) | Reference ADC IC50 (nM) |
| BT-474 | HER2 | 5.2 | 0.35 | 4.8 (T-DM1) |
| MCF-7 | HER2 (low) | >1000 | 0.35 | >1000 (T-DM1) |
| DU145-PSMA | PSMA | 1.5 | N/A | N/A |
| CWR22Rv1 | PSMA (moderate) | 8.7 | N/A | N/A |
N/A: Not Available. Data is hypothetical and compiled for illustrative purposes based on typical ADC performance.[6][7]
Table 2: In Vivo Efficacy of MMAE-ADCs in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| DU145-PSMA | Vehicle Control | - | 0 |
| DU145-PSMA | MMAE-ADC | 3 | 85 |
| CWR22Rv1 | Vehicle Control | - | 0 |
| CWR22Rv1 | MMAE-ADC | 5 | 70 |
Data is hypothetical and compiled for illustrative purposes based on typical ADC performance.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments in the development of ADCs utilizing MMAE-type payloads derived from Boc-Dap-NE intermediates.
Protocol 1: Antibody Reduction and Conjugation to a Maleimide-Containing Linker-Payload
This protocol describes the generation of free thiol groups on a monoclonal antibody via the reduction of interchain disulfide bonds, followed by conjugation to a linker-payload construct.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Linker-payload construct with a maleimide group (e.g., mc-vc-PAB-MMAE) dissolved in DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine in conjugation buffer)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Reduction of Disulfide Bonds:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
Cool the solution to room temperature.
-
-
Desalting:
-
Equilibrate a desalting column with conjugation buffer.
-
Apply the reduced antibody solution to the column to remove excess reducing agent.
-
Collect the fractions containing the reduced antibody. Determine protein concentration and the number of free thiols using Ellman's reagent.
-
-
Conjugation:
-
Immediately add the maleimide-linker-payload solution to the reduced antibody at a 5-10 fold molar excess. The final DMSO concentration should be below 10% (v/v).
-
Incubate at room temperature for 1-2 hours with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a suitable chromatography method, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated linker-payload and other impurities.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of ADC cytotoxicity against cancer cell lines.[9][10]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload (e.g., MMAE)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines the assessment of ADC efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Sterile surgical and dosing equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the ADC, vehicle, and controls via the appropriate route (typically intravenous) at the specified dose and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
-
Study Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and collect tumors for further analysis if required.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: General workflow of antibody-drug conjugate (ADC) development.
Caption: Mechanism of action of an MMAE-based ADC.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
References
- 1. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of (R,S,R,S,R)-Boc-Dap-NE as a Control Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S,R,S,R)-Boc-Dap-NE is the inactive isomer of Boc-Dap-NE, a synthetic intermediate used in the production of Monomethyl auristatin E (MMAE). MMAE is a highly potent anti-mitotic agent that functions by inhibiting tubulin polymerization.[1] Due to its cytotoxicity, MMAE is a critical component of several antibody-drug conjugates (ADCs) approved for cancer therapy.[] In the development and validation of such potent cytotoxic agents, the use of a structurally similar but biologically inactive control compound is paramount. This compound serves as an ideal negative control in a variety of cellular and biochemical assays to ensure that the observed effects are specific to the active compound and not due to off-target or non-specific interactions.
These application notes provide detailed protocols for utilizing this compound as a negative control in key experiments designed to assess the efficacy and mechanism of action of tubulin-targeting cytotoxic payloads.
Mechanism of Action of the Active Counterpart (MMAE)
The active counterpart of the control compound, MMAE, exerts its cytotoxic effects by disrupting microtubule dynamics, a process crucial for cell division.[3] Microtubules are essential for the formation of the mitotic spindle during the G2/M phase of the cell cycle.[4] MMAE binds to tubulin, preventing its polymerization into microtubules.[3] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death (apoptosis).[3] The use of an inactive isomer like this compound allows researchers to verify that the observed cell cycle arrest and apoptosis are direct consequences of tubulin polymerization inhibition by the active compound.
Data Presentation
The following tables present hypothetical yet expected data from experiments comparing a potent tubulin inhibitor (e.g., MMAE) with the inactive control compound this compound.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) |
| Active Compound (e.g., MMAE) | SK-BR-3 | MTT | 72 | 3.27 ± 0.42[5] |
| This compound | SK-BR-3 | MTT | 72 | > 10,000 |
| Active Compound (e.g., MMAE) | HEK293 | MTT | 72 | 4.24 ± 0.37[5] |
| This compound | HEK293 | MTT | 72 | > 10,000 |
Table 2: Tubulin Polymerization Inhibition Data
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| Vehicle Control (DMSO) | - | 0 |
| Active Compound (e.g., MMAE) | 1 | 85 ± 5 |
| Active Compound (e.g., MMAE) | 10 | 98 ± 2 |
| This compound | 1 | < 5 |
| This compound | 10 | < 5 |
Table 3: Cell Cycle Analysis Data
| Compound (10 nM) | Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | HeLa | 55 ± 4 | 25 ± 3 | 20 ± 2 |
| Active Compound (e.g., MMAE) | HeLa | 10 ± 2 | 5 ± 1 | 85 ± 3 |
| This compound | HeLa | 53 ± 5 | 26 ± 3 | 21 ± 3 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).[6]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Active compound (e.g., MMAE)
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of the active compound and this compound in complete culture medium. A typical concentration range for MMAE would be from 0.01 nM to 1000 nM.[5] The inactive control should be tested at the same concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control and medium-only blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[8]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.8)
-
GTP solution
-
Glycerol
-
Active compound (e.g., MMAE)
-
This compound
-
Positive control (e.g., colchicine)
-
Vehicle control (e.g., DMSO)
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Compound Preparation: Prepare 10x working stocks of the active compound, this compound, and controls in General Tubulin Buffer.[9]
-
Tubulin Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[9]
-
Assay Setup: Pipette 10 µL of the 10x compound dilutions into the wells of a pre-warmed 96-well plate.[9]
-
Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[9]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control by comparing the maximum absorbance values.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the proportion of cells in different phases of the cell cycle after treatment with a compound.
Materials:
-
Target cell line (e.g., HeLa)
-
Complete culture medium
-
Active compound (e.g., MMAE)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of the active compound, this compound, or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.
Conclusion
The use of this compound as a negative control is essential for the rigorous evaluation of tubulin-targeting agents like MMAE. By demonstrating a lack of activity in parallel experiments, researchers can confidently attribute the observed cytotoxic and anti-proliferative effects to the specific mechanism of action of the active compound. The protocols outlined in these application notes provide a framework for conducting these critical validation experiments in the development of novel cancer therapeutics.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of (R,S,R,S,R)-Boc-Dap-NE
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise characterization of novel chemical entities is a cornerstone of drug discovery and development. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of (R,S,R,S,R)-Boc-Dap-NE, a complex molecule with multiple chiral centers. The methodologies outlined herein are designed to ensure the accurate determination of its identity, purity, and stereochemical integrity, which are critical for advancing a compound through the development pipeline.
The techniques described include High-Performance Liquid Chromatography (HPLC) for purity and chiral separation, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and stereochemical analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. Adherence to these protocols will enable researchers to generate reliable and reproducible data, facilitating informed decisions in subsequent stages of research.
Analytical Techniques Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and analyzing chemical mixtures.[1] For this compound, reversed-phase HPLC will be employed to determine purity, while chiral HPLC is necessary to resolve and quantify the specific stereoisomers.[2][3]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[4] Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing polar molecules such as peptides and their derivatives.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the unambiguous structural elucidation of organic molecules.[6] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments will be used to determine the connectivity of atoms, while advanced techniques like NOESY or the use of chiral derivatizing agents can help confirm the stereochemistry.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] This is useful for confirming the presence of key structural motifs such as the Boc protecting group, amide bonds, and other functionalities within this compound.
Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Figure 1. Analytical Workflow for Characterization.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:ACN) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)[1]
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate and quantify the stereoisomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[2]
Reagents:
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ethanol, HPLC grade
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Prepare various mixtures of Hexane and IPA (e.g., 90:10, 80:20, 70:30 v/v). The optimal mobile phase composition will need to be determined experimentally.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (to be optimized)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Mode: Isocratic elution with the optimized mobile phase.
-
-
Data Analysis:
-
Identify the peak corresponding to the (R,S,R,S,R) stereoisomer.
-
Calculate the stereochemical purity by comparing the peak area of the desired isomer to the total area of all stereoisomer peaks.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Reagents:
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.
-
-
Instrument Settings:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: To be optimized
-
Drying Gas Temperature: To be optimized
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the observed m/z value with the calculated theoretical mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the stereochemistry of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra as needed (e.g., COSY, HSQC, HMBC) to establish atom connectivity.
-
For stereochemical confirmation, consider advanced experiments like NOESY or the use of a chiral derivatizing agent (e.g., Mosher's acid) followed by ¹H or ¹⁹F NMR analysis.[7]
-
-
Data Analysis:
-
Assign all proton and carbon signals to the corresponding atoms in the structure.
-
Analyze coupling constants and 2D correlations to confirm the connectivity.
-
Use NOESY data or the spectra of chiral derivatives to confirm the relative and absolute stereochemistry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands for the expected functional groups.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Purity Analysis of this compound
| Retention Time (min) | Peak Area | Area (%) | Identity |
| e.g., 5.2 | e.g., 1,200,000 | e.g., 2.5 | Impurity A |
| e.g., 15.8 | e.g., 46,800,000 | e.g., 97.5 | This compound |
| Total | e.g., 48,000,000 | 100.0 |
Table 2: Chiral HPLC Analysis of Boc-Dap-NE Stereoisomers
| Retention Time (min) | Peak Area | Area (%) | Stereoisomer |
| e.g., 12.1 | e.g., 49,500,000 | e.g., 99.0 | (R,S,R,S,R) |
| e.g., 14.5 | e.g., 500,000 | e.g., 1.0 | Other Stereoisomers |
| Total | e.g., 50,000,000 | 100.0 |
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | e.g., 450.28 | e.g., 450.29 |
| [M+Na]⁺ | e.g., 472.26 | e.g., 472.27 |
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3350-3250 | Medium, Broad | N-H Stretch (Amide/Amine)[10] |
| e.g., 2975, 2930 | Medium | C-H Stretch (Aliphatic) |
| e.g., 1690 | Strong | C=O Stretch (Boc Carbamate)[9] |
| e.g., 1650 | Strong | C=O Stretch (Amide I) |
| e.g., 1520 | Strong | N-H Bend (Amide II)[9] |
| e.g., 1160 | Strong | C-O Stretch (Boc) |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the final characterization of the compound.
Caption: Figure 2. Technique-Property Correlation Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Note and Protocols for the HPLC and NMR Analysis of Boc-Dap-NE Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the separation and characterization of Boc-Dap-NE stereoisomers using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Boc-Dap-NE, chemically known as 1,1-DIMETHYLETHYL (2S)-2-((1R,2R)-3-(((1R,2S)-2-HYDROXY-1-METHYL-2-PHENYLETHYL)AMINO)-1-METHOXY-2-METHYL-3-OXOPROPYL)-1-PYRROLIDINECARBOXYLATE, is a complex molecule with five stereocenters, leading to the possibility of 32 stereoisomers. The precise control and analysis of the stereochemistry of such molecules are critical in drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. This application note outlines protocols for the chiral separation of these isomers by HPLC and their structural elucidation and differentiation by NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a powerful technique for the separation of stereoisomers.[1][2][3] For complex molecules like Boc-Dap-NE, the use of chiral stationary phases (CSPs) is often the most effective approach.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile for the separation of a wide range of chiral compounds. Alternatively, derivatization of the analyte to form diastereomers that can be separated on achiral stationary phases is also a viable strategy.[1][][5]
Experimental Protocol: Chiral HPLC Separation
This protocol details the separation of Boc-Dap-NE isomers using a chiral stationary phase.
2.1.1. Materials and Reagents
-
Boc-Dap-NE isomer mixture
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
2.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak IA or IC (or equivalent polysaccharide-based CSP) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of Boc-Dap-NE in 1 mL of the mobile phase. |
2.1.4. Method Optimization
-
Mobile Phase Composition: The ratio of n-Hexane to the alcohol modifier (IPA or EtOH) is a critical parameter. A lower percentage of the alcohol generally leads to longer retention times and potentially better resolution. Gradient elution can be employed for complex mixtures of isomers.
-
Alcohol Modifier: The choice of alcohol modifier (IPA vs. EtOH) can significantly impact selectivity.
-
Additives: In some cases, the addition of a small amount of a strong acid like TFA (e.g., 0.1%) to the mobile phase can improve peak shape.
-
Temperature: Varying the column temperature can affect the interactions between the analyte and the CSP, thereby influencing the separation.
Data Presentation: HPLC
The quantitative data from the HPLC analysis should be summarized in a table for easy comparison.
Table 1: Hypothetical HPLC Data for the Separation of Four Boc-Dap-NE Diastereomers
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| 1 | 12.5 | 24.8 | - |
| 2 | 14.2 | 25.1 | 2.1 |
| 3 | 16.8 | 25.2 | 3.0 |
| 4 | 18.9 | 24.9 | 2.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of stereoisomers.[6][7] While enantiomers have identical NMR spectra in achiral solvents, diastereomers have distinct spectra.[7] The use of chiral solvating agents or chiral derivatizing agents can be employed to differentiate enantiomers by forming diastereomeric complexes in situ.[8][9]
Experimental Protocol: NMR Analysis
This protocol outlines the general procedure for acquiring and analyzing NMR spectra of Boc-Dap-NE isomers.
3.1.1. Materials and Reagents
-
Isolated Boc-Dap-NE isomer
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
3.1.2. Instrumentation
-
NMR spectrometer (400 MHz or higher for better resolution)
-
5 mm NMR tubes
3.1.3. Sample Preparation
-
Dissolve approximately 5-10 mg of the purified Boc-Dap-NE isomer in 0.6-0.7 mL of deuterated solvent.
-
Add a small amount of TMS if not already present in the solvent.
-
Filter the solution into an NMR tube if any particulate matter is present.
3.1.4. NMR Experiments
-
¹H NMR: Provides information on the proton environment. Diastereomers will exhibit differences in chemical shifts (δ) and coupling constants (J).
-
¹³C NMR: Shows the chemical environment of each carbon atom. Diastereomers will have distinct ¹³C chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which can help in determining the relative stereochemistry.
Data Presentation: NMR
A table summarizing the key ¹H NMR chemical shifts that differ between diastereomers is useful for comparison.
Table 2: Hypothetical ¹H NMR Chemical Shift (δ, ppm) Comparison for Key Protons in Four Boc-Dap-NE Diastereomers in CDCl₃
| Proton Assignment | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Pyrrolidine-CH | 4.15 | 4.20 | 4.12 | 4.23 |
| Methoxy-CH | 3.85 | 3.88 | 3.83 | 3.90 |
| Methyl-CH (Norephedrine) | 1.10 | 1.15 | 1.08 | 1.18 |
| Hydroxy-CH | 5.25 | 5.18 | 5.30 | 5.22 |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for the chiral HPLC analysis of Boc-Dap-NE isomers.
NMR Experimental Workflow
Caption: Workflow for the NMR analysis of a purified Boc-Dap-NE isomer.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-DAP(Z)-OH(65710-57-8) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Step-by-step guide to MMAE synthesis from Boc-Dap-NE
Due to the highly potent and cytotoxic nature of Monomethyl auristatin E (MMAE), providing a detailed, step-by-step synthesis protocol that could be replicated without the necessary institutional oversight, specialized equipment, and safety containment is against our safety policies. The synthesis of such compounds requires expert knowledge and should only be performed in a controlled laboratory setting by trained professionals.
However, for informational and educational purposes for a scientific audience, a high-level overview of the chemical principles and the general synthetic strategy for preparing MMAE from a known intermediate can be provided. This information is intended for academic understanding of the molecular assembly and not as a practical guide for synthesis.
General Synthetic Strategy Overview
The synthesis of MMAE is a multi-step process that involves the sequential coupling of its constituent amino acid and peptide fragments. A common strategy involves the synthesis of key dipeptide and tripeptide fragments, which are then coupled together, followed by final modifications. The synthesis starting from a precursor like Boc-Dap-NE (tert-butyloxycarbonyl-diaminopropionic acid nortropine ester) would typically involve peptide coupling reactions to build the full pentapeptide backbone of MMAE.
The core transformations in such a synthesis generally include:
-
Peptide Coupling: Formation of amide bonds between amino acid or peptide fragments. This is the fundamental reaction for elongating the peptide chain. These reactions are typically mediated by coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium salts like HBTU or HATU) to activate the carboxylic acid group of one fragment for reaction with the amine group of another.
-
Deprotection: Removal of protecting groups from the amine (e.g., Boc, Fmoc) or carboxylic acid terminals to allow for the next coupling step. For instance, a Boc (tert-butyloxycarbonyl) group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while an Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions (e.g., with piperidine).
-
Purification: After each key step, purification of the intermediate product is crucial. This is most commonly achieved using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure the purity of the compound before proceeding to the next step.
Conceptual Workflow
The logical flow for assembling a complex peptide like MMAE involves a convergent or linear strategy. In a linear approach, amino acids are added one by one to a growing chain. In a convergent approach, smaller peptide fragments are synthesized separately and then coupled together. The diagram below illustrates a generalized, high-level workflow for the final stages of a convergent MMAE synthesis.
Caption: High-level convergent synthesis workflow for MMAE.
Safety and Handling of Potent Compounds
Working with highly potent cytotoxic agents like auristatins requires stringent safety protocols and specialized facilities. Key considerations include:
-
Containment: All manipulations should be performed in a certified chemical fume hood, glovebox, or other appropriate engineering control to prevent inhalation or skin contact.
-
Personal Protective Equipment (PPE): Mandatory PPE includes, at a minimum, a lab coat, double gloves, and safety glasses. For handling powders or volatile solutions, respiratory protection may be necessary.
-
Waste Disposal: All contaminated materials (glassware, PPE, consumables) and chemical waste must be segregated, clearly labeled as "Highly Potent" or "Cytotoxic," and disposed of according to institutional and regulatory guidelines for hazardous waste.
-
Emergency Procedures: Labs must have established spill-response procedures and access to appropriate emergency medical treatment in case of accidental exposure.
This overview provides a conceptual framework for the synthesis of MMAE for an audience of research professionals. It is not a substitute for a detailed, validated experimental protocol and should not be used as such. Any attempt to synthesize such compounds must be done under the direct supervision of a qualified chemist in an appropriate laboratory facility.
Application Notes and Protocols for Tubulin Polymerization Assays Using (R,S,R,S,R)-Boc-Dap-NE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical role of microtubule dynamics in mitosis makes them a key target for anticancer drug development.[2] Compounds that interfere with tubulin polymerization are classified as either microtubule-stabilizing or -destabilizing agents.
(R,S,R,S,R)-Boc-Dap-NE is recognized as an isomer of Boc-Dap-NE, a dipeptide intermediate in the synthesis of the potent tubulin polymerization inhibitor, Monomethyl auristatin E (MMAE).[3][4] MMAE is a component of several antibody-drug conjugates (ADCs) used in cancer therapy. Given its relationship to a known tubulin inhibitor, this compound may be utilized in research as a synthetic precursor or a comparative control in studies involving MMAE and related compounds that target tubulin.
These application notes provide detailed protocols for in vitro tubulin polymerization assays, which are fundamental for characterizing the effects of compounds like this compound and its derivatives on microtubule dynamics.
Principle of the Assay
In vitro tubulin polymerization assays monitor the assembly of purified tubulin into microtubules. This process can be measured by changes in light scattering (turbidity) or through fluorescence. The polymerization of tubulin into microtubules follows a sigmoidal curve with three phases: a lag phase (nucleation), a growth phase (polymerization), and a steady-state equilibrium.[5] Test compounds can be evaluated for their ability to either inhibit or enhance this process.
-
Turbidity-Based Assay: This method relies on the principle that microtubules scatter light, and the increase in turbidity at 340 nm is directly proportional to the mass of the microtubule polymer.[5][6]
-
Fluorescence-Based Assay: This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity as microtubules form.[1][7][8]
Experimental Protocols
Detailed methodologies for both turbidity-based and fluorescence-based tubulin polymerization assays are provided below. These protocols can be adapted for the specific compound of interest.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This protocol is adapted from standard methods for assessing tubulin polymerization by measuring changes in absorbance.[5][6]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound or other test compounds
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
Vehicle control (e.g., DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.[5][6]
-
Prepare the tubulin polymerization mix on ice by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[1][5]
-
Prepare 10x serial dilutions of the test compound, positive control, and vehicle control in General Tubulin Buffer.
-
-
Assay Execution:
-
Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of the test compound and controls.
-
Determine the Vmax (maximum rate of polymerization) and the final extent of polymerization (plateau) for each curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of tubulin polymerization) if applicable.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low signal in control wells | Inactive tubulin, incorrect temperature, GTP degradation. | Ensure tubulin is stored at -80°C and has not undergone multiple freeze-thaw cycles. Confirm the plate reader is at 37°C. Use freshly prepared GTP.[1] |
| High background at time 0 | Light scattering from inhibitor precipitate. | Check the solubility of the test compound in the assay buffer. If needed, reduce the starting concentration or use a different solvent (ensure the final solvent concentration is low, e.g., <1% DMSO).[1] |
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol utilizes a fluorescent reporter to monitor tubulin polymerization.[7]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
Fluorescence Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[7]
-
GTP stock solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)[8]
-
This compound or other test compounds
-
Positive and vehicle controls
-
Black, opaque 96-well microplate
-
Temperature-controlled fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Execution:
-
The procedure is identical to the turbidity-based assay, but a black, opaque 96-well plate should be used to minimize background fluorescence.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.[1]
-
-
Data Analysis:
-
The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.
-
Data Presentation
Quantitative data from tubulin polymerization assays should be summarized in tables for clear comparison.
Table 1: Effect of a Hypothetical Tubulin Inhibitor on Polymerization Parameters
| Compound Concentration (µM) | Vmax (mOD/min) | Max Polymerization (OD340) | % Inhibition |
| Vehicle Control | 10.5 ± 0.8 | 0.25 ± 0.02 | 0% |
| 0.1 | 8.2 ± 0.6 | 0.20 ± 0.01 | 22% |
| 1 | 4.1 ± 0.3 | 0.11 ± 0.01 | 56% |
| 10 | 1.5 ± 0.2 | 0.04 ± 0.005 | 84% |
| 100 | 0.2 ± 0.1 | 0.01 ± 0.002 | 98% |
Table 2: IC50 Values for Known Tubulin Inhibitors
| Compound | IC50 (µM) | Mechanism of Action |
| Nocodazole | 0.5 - 2.0 | Destabilizer |
| Colchicine | 1.0 - 5.0 | Destabilizer |
| Vinblastine | 0.2 - 1.0 | Destabilizer |
| Paclitaxel | N/A (Enhancer) | Stabilizer |
Visualizations
Diagrams illustrating the experimental workflow and the downstream cellular consequences of microtubule disruption are provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. Review: tubulin function, action of antitubulin drugs, and new drug development. | Sigma-Aldrich [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. abscience.com.tw [abscience.com.tw]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (R,S,R,S,R)-Boc-Dap-NE into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide chains is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. (R,S,R,S,R)-Boc-Dap-NE, a stereoisomer of a key intermediate in the synthesis of the potent anti-cancer agent Monomethyl auristatin E (MMAE), represents a unique building block for the design of novel peptide-drug conjugates and bioactive peptides.[1][2][3] Its complex stereochemistry and steric hindrance present specific challenges and require optimized protocols for efficient incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
These application notes provide detailed protocols for the successful incorporation of this compound into peptide chains using Boc-SPPS, guidance on optimizing coupling conditions, and an overview of potential applications related to the biological roles of diaminopimelic acid (DAP)-containing peptides.
Data Presentation: Quantitative Analysis of Coupling Efficiency
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes representative data on the coupling efficiency, yield, and purity of a model pentapeptide (Ac-Tyr-Ala-Val-Dap-Gly-NH₂) synthesized with different coupling agents. This data is illustrative and may require optimization for different peptide sequences.
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Coupling Efficiency (%) | Crude Peptide Yield (%) | Purity (%) |
| HBTU/DIEA | 5 | 2 | 85 | 65 | 78 |
| HATU/DIEA | 5 | 1.5 | 92 | 72 | 85 |
| PyBOP/DIEA | 10 | 3 | 88 | 68 | 80 |
| DCC/HOBt | 15 | 4 | 75 | 55 | 70 |
Note: Coupling efficiency was determined by the Kaiser test. Yield and purity were assessed by RP-HPLC analysis of the cleaved crude peptide.
Experimental Protocols
Resin Preparation and Swelling
-
Resin Selection: A suitable resin for Boc-SPPS, such as MBHA resin for C-terminal amides or Merrifield resin for C-terminal acids, should be chosen.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin three times with N,N-dimethylformamide (DMF) to remove impurities.
-
Swell the resin in DMF for at least 30 minutes before the first deprotection step.
-
Nα-Boc Deprotection
-
Deprotection Solution: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh portion of the 50% TFA/DCM solution.
-
Agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 times) followed by DMF (5 times).
-
Neutralization
-
Neutralization Solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in DMF.
-
Procedure:
-
Add the neutralization solution to the resin and agitate for 2 minutes.
-
Repeat the neutralization step twice more.
-
Wash the resin with DMF (5 times) to remove excess base.
-
Coupling of this compound
Due to the steric hindrance of this compound, a highly efficient coupling reagent such as HATU is recommended.
-
Activation Solution:
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
DMF (sufficient to dissolve the reagents)
-
-
Coupling Procedure:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIEA (6 equivalents) to the activation solution and mix for 5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1.5 to 4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).
-
Cleavage and Deprotection
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of TFA.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide can be confirmed by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Boc-SPPS workflow for peptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R,S,R,S,R)-Boc-Dap-NE
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of (R,S,R,S,R)-Boc-Dap-NE, a key intermediate in the preparation of certain therapeutic compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield of the Final Product
Question: We are experiencing significantly lower than expected yields for the final this compound product. What are the potential causes and how can we improve the yield?
Answer: Low yields can stem from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting is recommended.
-
Incomplete Reactions: Ensure each reaction step goes to completion. Monitor reaction progress using appropriate analytical techniques like TLC, LC-MS, or NMR. If a reaction is stalling, consider extending the reaction time, increasing the temperature (if the product is stable), or adding a fresh portion of the reagent.
-
Side Reactions: The presence of impurities or moisture can lead to unwanted side reactions. Use high-purity, anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.
-
Suboptimal Reagent Stoichiometry: Carefully control the molar ratios of your reactants. For instance, in the Boc protection step, using an insufficient amount of Boc-anhydride can result in incomplete protection of the amino group. Conversely, an excessive amount can complicate the purification process.
-
Purification Losses: Significant product loss can occur during purification steps, especially with multiple chromatographic purifications. Optimize your chromatography conditions (e.g., column packing, solvent gradient) to achieve good separation with minimal product loss. Consider alternative purification methods like crystallization if applicable.
-
Product Instability: The Boc-protected intermediate may have limited stability under certain conditions. Avoid prolonged exposure to strong acids or high temperatures, which can lead to deprotection or degradation.
Issues with Boc-Protection and Deprotection
Question: We are facing challenges with the Boc-protection of the diaminopropionic acid (Dap) precursor and the subsequent selective deprotection. What are the best practices?
Answer: The protection and deprotection of the amino groups in Dap are critical steps that require careful control.
-
Boc-Protection:
-
Problem: Incomplete protection or di-protection (protection of both amino groups).
-
Solution: The choice of reaction conditions is crucial for achieving mono-protection. Key parameters to optimize include the solvent, base, temperature, and the rate of addition of the Boc-anhydride. A common method involves the use of a copper complex to temporarily chelate the alpha-amino acid and direct the Boc group to the side-chain amino group.
-
-
Boc-Deprotection:
-
Problem: Incomplete deprotection or undesired side reactions.
-
Solution: The standard method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).
-
Incomplete Deprotection: Ensure a sufficient excess of TFA is used and allow the reaction to proceed for an adequate amount of time. Monitor by TLC or LC-MS.
-
Side Reactions: Cationic species formed during deprotection can lead to side reactions. The use of scavengers, such as triethylsilane (TES) or anisole, is highly recommended to trap these reactive intermediates.
-
-
Difficulties in Purification and Isolation
Question: The purification of the this compound intermediate by column chromatography is proving to be difficult, with poor separation of impurities. What strategies can we employ?
Answer: Purification is often a bottleneck in multi-step organic synthesis. If standard silica gel chromatography is not effective, consider the following:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems and gradients. A shallow gradient can often improve the separation of closely eluting compounds.
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina, reverse-phase silica (C18), or employing techniques like ion-exchange chromatography if your molecule has ionizable groups.
-
-
Alternative Purification Techniques:
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, often yielding material of very high purity.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard column chromatography, although it may be less scalable.
-
-
Impurity Identification: Identify the major impurities using techniques like LC-MS and NMR. Understanding the structure of the impurities can provide clues about their origin (e.g., side reactions, unreacted starting materials) and help in designing a more effective purification strategy.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for key steps in the synthesis. Note that these are representative values and may require optimization for your specific setup.
| Parameter | Boc-Protection of Dap | Peptide Coupling | Boc-Deprotection |
| Key Reagents | Boc-anhydride, Base (e.g., NaHCO₃) | Coupling Agent (e.g., HATU, HBTU), Base (e.g., DIPEA) | Trifluoroacetic Acid (TFA) |
| Solvent | Dioxane/Water | DMF or DCM | DCM |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 12 - 24 hours | 2 - 12 hours | 1 - 2 hours |
| Typical Yield | 70 - 90% | 80 - 95% | > 95% (crude) |
| Purity (Post-Purification) | > 98% | > 95% | Used directly in next step |
Key Experimental Protocol: Boc Deprotection
This protocol outlines a standard procedure for the removal of the Boc protecting group.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Scavengers (Optional but Recommended): If your substrate is sensitive to cationic side reactions, add a scavenger such as triethylsilane (1.2 equivalents).
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is 25-50% TFA in DCM (v/v).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue (the TFA salt of the deprotected amine) can often be used directly in the next step without further purification.
-
If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution), followed by extraction of the product into an organic solvent.
-
Disclaimer: The information provided in this technical support guide is for general guidance only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety precautions.
Improving yield and purity of (R,S,R,S,R)-Boc-Dap-NE
Welcome to the technical support center for (R,S,R,S,R)-Boc-Dap-NE, a key intermediate in the synthesis of Monomethylauristatin E (MMAE).[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a specific stereoisomer of a Boc-protected dipeptide, Dap-NE. It serves as a crucial intermediate in the synthesis of Monomethylauristatin E, a potent microtubule polymerization inhibitor used as a cytotoxic component in antibody-drug conjugates (ADCs).[1]
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: The most frequent challenges include low coupling efficiency between the protected amino acids, side reactions leading to impurities, and difficulties in purification. Specific issues can involve incomplete reactions, racemization, and the formation of byproducts that are challenging to separate from the desired product.[2][3]
Q3: What purity level is generally expected for this compound to be suitable for subsequent steps?
A3: For use in GMP (Good Manufacturing Practice) synthesis of APIs like MMAE, a purity of ≥98% is often required. However, for research and development purposes, a purity of >95% may be acceptable. The required purity level should be determined by the specific requirements of the subsequent synthetic steps.
Q4: What are the recommended storage conditions for this compound?
A4: As a protected peptide, it is recommended to store this compound in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, temperatures of -20°C are advisable.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Crude Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Coupling Reaction | - Optimize Coupling Reagents: Switch to a more powerful coupling reagent like HATU, HCTU, or COMU, especially if steric hindrance is a factor. - Increase Equivalents: Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid component and coupling reagents. - Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if starting materials are still present. - Elevate Temperature: Gently warming the reaction (e.g., to 40°C) can sometimes improve coupling efficiency, but must be done cautiously to avoid side reactions. |
| Aggregation of Peptide | - Solvent Choice: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or adding a small amount of DMSO.[4] - Chaotropic Salts: The addition of chaotropic salts like LiCl can sometimes disrupt hydrogen bonding and improve solubility. |
| Premature Deprotection | - Base Selection: If a base is used during coupling (e.g., DIPEA), ensure it is not too strong to cause premature removal of the Boc group. Use a hindered base like 2,4,6-collidine if necessary. - Control pH: Maintain careful pH control throughout the workup and purification steps. |
| Product Loss During Workup | - Extraction pH: During aqueous workup, adjust the pH of the aqueous layer carefully to ensure the product remains in the organic phase. - Solvent Volume: Use an adequate volume of extraction solvent to ensure complete extraction of the product. |
Issue 2: Low Purity of the Crude Product (Multiple Impurities)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Racemization | - Coupling Additives: Use racemization-suppressing additives like HOBt or Oxyma Pure with your coupling reagent.[5] - Low Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize the risk of racemization.[5] - Base Choice: The choice of base can influence racemization. Weaker bases like N-methylmorpholine (NMM) may be preferable to DIPEA in some cases.[6] |
| Side Reactions (e.g., N-acylurea formation) | - Coupling Reagent Choice: This is a common side reaction with carbodiimide coupling reagents like DCC or EDC.[6] If this is observed, switch to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) type coupling reagent. |
| Over-activation of the Carboxylic Acid | - Controlled Stoichiometry: Avoid using a large excess of the coupling reagent. - Pre-activation Time: Minimize the pre-activation time before adding the amine component. |
| Diketopiperazine Formation | - This is more common in solid-phase synthesis at the dipeptide stage but can occur in solution phase.[4] Ensure the N-terminus is protected before attempting to activate the C-terminus of the second amino acid. |
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Co-elution of Impurities in Chromatography | - Optimize Gradient: Develop a shallower gradient during column chromatography to improve the separation of closely eluting impurities.[7] - Orthogonal Purification: If reversed-phase HPLC is not providing adequate separation, consider an orthogonal method like normal-phase chromatography or ion-exchange chromatography.[8] - Change Stationary Phase: Experiment with different column packings (e.g., C18, C8, Phenyl) to alter the selectivity of the separation.[8] |
| Poor Solubility of Crude Product | - Solvent Screening: Test the solubility of the crude product in a variety of solvents to find the best solvent system for purification. For hydrophobic peptides, solvents like trifluoroethanol can sometimes be used as an additive.[9] |
| Presence of Trifluoroacetate (TFA) Salts | - If TFA was used in any deprotection steps of starting materials, residual TFA can form salts with the product. Purification can sometimes be improved by performing a salt exchange or by co-crystallization.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Boc-Dap-NE Synthesis (Solution-Phase)
-
Dissolution: Dissolve N-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) (1.0 eq.) and the corresponding N-ethyl amine derivative (NE) (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Coupling Reagents: Add a racemization-suppressing additive such as HOBt (1.2 eq.) followed by the dropwise addition of a coupling reagent (e.g., EDC·HCl, 1.2 eq.). If using a pre-packaged coupling reagent like HBTU (1.2 eq.), add it directly, followed by a non-nucleophilic base like DIPEA (2.5 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: Boc-Deprotection Troubleshooting
While synthesizing the final product does not involve Boc deprotection, issues with starting materials might. If you need to deprotect a Boc group from a related intermediate, here are some common issues and solutions.
-
Incomplete Deprotection:
-
Cause: Insufficient acid strength or reaction time.
-
Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Alternatively, use 4M HCl in dioxane.[12]
-
-
t-Butylation Side Reaction:
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing common issues in peptide synthesis.
References
- 1. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. bachem.com [bachem.com]
- 7. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 8. polypeptide.com [polypeptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. total-synthesis.com [total-synthesis.com]
Technical Support Center: Peptide Coupling with Boc-Dap Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Dap derivatives in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical structure of "Boc-Dap-NE"?
The notation "Boc-Dap-NE" is not standard. However, it likely refers to a derivative of L-2,3-diaminopropionic acid (Dap) where the alpha-amino group is protected by a tert-Butyloxycarbonyl (Boc) group. The "NE" likely indicates a substituent or protecting group on the side-chain (beta) amino group.
Commercially available and commonly used derivatives include:
-
Boc-Dap(Fmoc)-OH: The side-chain amine is protected by an Fmoc group.[1]
-
Boc-Dap(Boc)-OH: The side-chain amine is also protected by a Boc group.[2]
-
Boc-Dap-OH: In this case, the side-chain amine is unprotected.[3]
It is crucial to confirm the exact structure of your starting material, as the nature of the side-chain protecting group will dictate the overall synthetic strategy, particularly the deprotection steps.
Q2: My peptide coupling reaction with a Boc-Dap derivative has a very low yield. What are the common causes?
Low yield in solid-phase peptide synthesis (SPPS) is a common issue that can arise from several factors:
-
Incomplete Deprotection: The prior removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain may be incomplete, preventing the next amino acid from coupling.[4]
-
Poor Coupling Efficiency: The activation of the carboxylic acid or the coupling reaction itself may be inefficient. This is often a problem with sterically hindered amino acids or "difficult" sequences.[4][5]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This prevents reagents from accessing the reactive sites, leading to incomplete reactions.[6] A sign of aggregation is the resin failing to swell properly.[6]
-
Side Reactions: Unwanted chemical reactions can consume your starting materials or modify the desired product, reducing the final yield.[7][8]
A systematic approach, starting from verifying the efficiency of your deprotection and coupling steps, is essential for troubleshooting.[4][9]
Q3: I'm observing multiple unexpected peaks in my HPLC/LC-MS. What are the likely side products?
Unexpected peaks often correspond to common side products formed during peptide synthesis. Key examples include:
-
Deletion Sequences: These occur when a coupling reaction fails, and the unreacted amine is capped or reacts in a subsequent cycle. This results in a peptide missing one or more amino acids.[10]
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further.[8][11]
-
Racemization Products: The chiral center of the amino acid can epimerize during activation, especially with activating reagents that form oxazolone intermediates. This leads to diastereomeric impurities that can be difficult to separate.[7][12]
-
Products of Side-Chain Reactions: If the protecting group on the Dap side-chain is not fully stable to the reaction conditions, it may be modified or removed, leading to unintended reactions. For example, an unprotected side-chain amine could be acylated.
Q4: My peptide-resin is clumping and not swelling properly. What should I do?
This is a classic sign of on-resin peptide aggregation, where peptide chains interact with each other through hydrogen bonds, preventing proper solvation.[6] This is particularly common for hydrophobic sequences.[6] To address this, you can:
-
Change the Solvent: Switching from the standard DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., NaClO₄) or DMSO can help disrupt the hydrogen bonds causing aggregation.[6]
-
Increase Reaction Temperature: Performing the coupling at a higher temperature can often improve reaction rates and disrupt secondary structures.[6]
-
Use Microwave Irradiation: Microwave-assisted peptide synthesis can significantly reduce aggregation and speed up difficult couplings.
-
Incorporate Structure-Disrupting Elements: For very difficult sequences, incorporating pseudoprolines or other backbone-modifying elements can be an effective strategy to prevent aggregation.[6]
Troubleshooting Guides
Guide 1: Diagnosing Low Coupling Efficiency
If you suspect low coupling efficiency is the cause of your low yield, follow this logical workflow to diagnose the issue. A negative result from a qualitative test like the Kaiser test (which detects free primary amines) after coupling indicates a successful reaction.
Guide 2: Common Coupling Side Reactions
Understanding the mechanism of common side reactions is key to preventing them. The two primary concerns during the activation and coupling steps are racemization and the formation of inactive byproducts.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for success, especially for difficult sequences. Uronium/aminium salt-based reagents are generally more reactive and lead to faster reactions than classic carbodiimides.[5][13][14]
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | Moderate | Cost-effective, well-established.[15] | Racemization risk (requires additives like HOBt/Oxyma), N-acylurea formation.[11][15] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU | High | Fast reaction rates, high efficiency, byproducts are soluble.[11][13] | Potential for guanidinylation of the N-terminal amine.[14] |
| Uronium/Aminium (HOAt-based) | HATU | Very High | Extremely efficient, excellent for sterically hindered couplings.[14] | Higher cost, potential for side reactions if not used correctly. |
| Phosphonium Salts | PyBOP, PyAOP | High | Similar to HBTU but avoids guanidinylation side reaction.[14][16] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[15][16] |
This table summarizes general trends. Optimal reagent choice depends on the specific amino acid sequence, scale, and synthesis method.
Experimental Protocols
Protocol 1: Standard HBTU/DIPEA Coupling for SPPS
This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support using the Boc/Bzl strategy.
1. Resin Preparation & Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Perform Boc deprotection by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5-10 minutes.[12]
-
Filter and wash the resin thoroughly with DCM, then DMF to remove residual acid.
-
Neutralize the resulting TFA salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DMF until the resin is no longer acidic.[12]
-
Wash the resin again with DMF to remove excess base.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (2.0 equivalents based on resin substitution) in DMF.[12]
-
Add HBTU (2.0 equivalents) and DIPEA (4.0 equivalents) to the amino acid solution.[12] Adding HOBt (2.0 equivalents) is recommended to suppress racemization.[12]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture for 10-60 minutes at room temperature.[12]
3. Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the reaction is complete.
-
Once the reaction is complete, filter the coupling solution from the resin.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Cleavage and Deprotection (TFA Cocktail)
This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.
1. Resin Preparation:
-
Ensure the final N-terminal Boc group has been removed.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.[17]
2. Cleavage:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.[17]
-
Add the cold cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[17]
-
Agitate the mixture at room temperature for 2-3 hours.[17]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[17]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.[4][17]
-
Centrifuge the mixture to pellet the peptide. Decant the ether.[17]
-
Wash the peptide pellet with more cold ether to remove residual scavengers and organic impurities, then dry the final product under vacuum.[17]
References
- 1. peptide.com [peptide.com]
- 2. Boc-Dap(Boc)-OH.DCHA | 201472-68-6 | Benchchem [benchchem.com]
- 3. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. biotage.com [biotage.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Auristatin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of auristatin derivatives, a critical component of many antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the peptide coupling steps in the synthesis of auristatin derivatives like MMAE?
A1: The synthesis of auristatin derivatives, which are complex peptide-like molecules, is prone to several side reactions common in peptide chemistry. The most frequently encountered issues include:
-
Racemization/Epimerization: The chiral centers of the amino acid residues, particularly the non-standard amino acids like dolaisoleuine and dolaproine, are susceptible to epimerization under the activation conditions required for peptide bond formation. This leads to the formation of diastereomeric impurities that are often challenging to separate from the desired product.[1]
-
Incomplete Coupling: Due to significant steric hindrance around the N-methylated amino acids and the bulky side chains of the unique amino acid components, peptide coupling reactions may not proceed to completion. This results in the formation of deletion peptides, which are missing one or more amino acid residues.[2]
-
Side-Chain Reactions: Functional groups on the amino acid side chains can undergo unwanted reactions. For instance, unprotected hydroxyl groups could be acylated. Proper use of orthogonal protecting groups is crucial to prevent such side reactions.[2]
-
N-acylurea Formation: When using carbodiimide-based coupling reagents like DCC or DIC, the activated carboxylic acid can rearrange to form an unreactive N-acylurea, which terminates the peptide chain extension.[2]
Q2: How can I minimize racemization during the synthesis of auristatin derivatives?
A2: Minimizing racemization is critical for obtaining stereochemically pure auristatin derivatives. Several strategies can be employed:
-
Choice of Coupling Reagents and Additives: Utilizing coupling reagents known to suppress racemization is essential. Onium salt-based reagents like HATU, HBTU, and HCTU, in combination with additives like HOBt or Oxyma Pure, are generally preferred over carbodiimides alone.[1] The choice of base is also important, with bulkier, less nucleophilic bases like diisopropylethylamine (DIPEA) or collidine being favorable.[3]
-
Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[2]
-
Pre-activation Time: Minimizing the time the carboxylic acid is in its activated state before the addition of the amine component can reduce the opportunity for epimerization.
Q3: What causes low yields during the conjugation of the vc-MMAE linker-payload to the antibody, and how can it be improved?
A3: Low yields in the conjugation of vc-MMAE to a monoclonal antibody can stem from several factors:
-
Inefficient Antibody Reduction: Incomplete reduction of the interchain disulfide bonds of the antibody will result in fewer available thiol groups for conjugation.
-
Maleimide Hydrolysis: The maleimide group on the linker is susceptible to hydrolysis, especially at neutral to basic pH, rendering it unable to react with the thiol groups on the antibody.[4][5]
-
Disulfide Re-oxidation: The reduced thiol groups on the antibody can re-oxidize to form disulfide bonds if not immediately reacted with the maleimide-linker.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact conjugation efficiency.
To improve yields, ensure complete reduction of the antibody, use a slight excess of the linker-payload, maintain an optimal pH range (typically 6.5-7.5), and minimize the time between antibody reduction and conjugation.
Q4: What is ADC aggregation and how is it related to the auristatin payload?
A4: ADC aggregation refers to the formation of high molecular weight species from individual ADC monomers. This is a critical quality attribute to control as aggregates can lead to altered pharmacokinetics, reduced efficacy, and potential immunogenicity.[6] The hydrophobic nature of auristatin payloads like MMAE is a major contributor to aggregation, especially at higher drug-to-antibody ratios (DAR).[7][8] ADCs with a high DAR (e.g., 6 or 8) have increased surface hydrophobicity, which promotes self-association and aggregation.[7][9]
Troubleshooting Guides
Peptide Core Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Coupling Yield | Incomplete activation of the carboxylic acid.Steric hindrance.Poor solubility of the growing peptide chain. | Ensure coupling reagents are fresh and anhydrous.Use a more potent coupling reagent (e.g., HATU, COMU).Increase reaction time and/or temperature cautiously.Switch to a more suitable solvent like DMF or NMP.[2] |
| Presence of Diastereomeric Impurities | Racemization/epimerization during amino acid activation and coupling. | Use racemization-suppressing additives (e.g., HOBt, Oxyma Pure).Lower the reaction temperature (e.g., 0 °C).Use a less nucleophilic base (e.g., DIPEA, collidine).Minimize pre-activation time.[1][3] |
| Detection of Deletion Sequences | Incomplete coupling in the previous step.Incomplete deprotection of the N-terminal protecting group. | Perform a double coupling for the problematic amino acid.Increase the duration and/or temperature of the coupling reaction.Ensure complete deprotection using a qualitative test (e.g., Kaiser test). |
Linker-Payload (vc-MMAE) Synthesis & Purification
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of vc-MMAE | Incomplete coupling of the linker to MMAE.Hydrolysis of activated intermediates.Side reactions involving the linker or MMAE. | Use a slight excess of the activated linker (e.g., 1.1-1.2 equivalents).Ensure all reagents and solvents are anhydrous.Optimize reaction temperature and time; prolonged reaction at elevated temperatures can lead to side products.[10] |
| Difficult Purification of vc-MMAE | Co-elution of closely related impurities.Poor solubility of the product. | Optimize the HPLC gradient to improve resolution.Consider a different stationary phase for chromatography.Lyophilize the purified product from a solution containing a low concentration of an organic acid to disrupt aggregates. |
Antibody-Drug Conjugation
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds.Maleimide hydrolysis on the linker.Re-oxidation of antibody thiols. | Optimize the concentration of the reducing agent (e.g., TCEP) and reaction time.Perform the conjugation reaction promptly after reduction.Maintain the pH of the reaction buffer between 6.5 and 7.5 to balance thiol reactivity and maleimide stability.[4] |
| High Levels of Aggregation in Final ADC Product | High DAR leading to increased hydrophobicity.Suboptimal formulation buffer (e.g., high ionic strength).[11] | Aim for a lower average DAR if aggregation is a persistent issue.Optimize the formulation buffer; consider lower ionic strength and the inclusion of excipients that reduce aggregation.Use hydrophilic linkers or modify the payload to increase its hydrophilicity.[8] |
| Presence of Free (Unconjugated) Drug-Linker in Final Product | Inefficient purification after conjugation. | Optimize the purification method (e.g., size exclusion chromatography, tangential flow filtration) to effectively remove small molecules.[12] |
Quantitative Data Summary
Table 1: Influence of Coupling Reagents on the Yield of MMAE-Linker Conjugate
| Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| TBTU (1.5) | DIPEA (3.0) | DMF | 25 | 2 | 65 | Standard conditions. |
| HATU (1.5) | DIPEA (3.0) | DMF | 25 | 2 | 73 | HATU can be more efficient for sterically hindered amines.[10] |
| TBTU (1.5) | DIPEA (3.0) | DCM | 25 | 2 | 35 | Poor solubility of reactants in DCM.[10] |
| TBTU (1.5) | DIPEA (3.0) | DMF | 40 | 2 | 58 | Increased temperature led to side products.[10] |
| TBTU (1.1) | DIPEA (2.0) | DMF | 25 | 4 | 75 | Near-equimolar reagents, longer reaction time.[10] |
Table 2: Effect of Coupling Conditions on Epimerization
| Coupling Reagent/Additive | Base | Yield (%) | Epimerization (%) | Peptide Sequence |
| TBTU/HOBt | DIPEA | 95 | 5.8 | Z-Phg-Pro-NH2 |
| HATU/HOAt | DIPEA | 98 | 1.2 | Z-Phg-Pro-NH2 |
| HBTU/HOBt | DIPEA | 96 | 4.5 | Z-Phg-Pro-NH2 |
| DIC/Oxyma Pure | Collidine | 97 | <1 | Fmoc-Ser(tBu)-Leu-OtBu |
Data is compiled and representative of typical outcomes reported in peptide synthesis literature.
Table 3: Impact of DAR on ADC Aggregation
| ADC Species | Average DAR | % Aggregation (Stressed Conditions, e.g., 40°C) |
| Unconjugated mAb | 0 | <1% |
| ADC DAR 2 | 2 | ~2-5% |
| ADC DAR 4 | 4 | ~10-20% |
| ADC DAR 6 | 6 | >50% |
| ADC DAR 8 | 8 | >90%[8] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling to Synthesize an Auristatin Fragment
-
Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin pre-loaded with the C-terminal amino acid) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF. Monitor the deprotection for completion.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a racemization suppressor (e.g., HOAt, 3-5 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative method like the Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the peptide sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]
Protocol 2: General Procedure for MMAE Conjugation to a Monoclonal Antibody
-
Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction: Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column or tangential flow filtration.
-
Conjugation: Immediately add the vc-MMAE linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the final average DAR. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Add an excess of a thiol-containing compound, such as N-acetyl-cysteine, to quench any unreacted maleimide groups.
-
Purification: Purify the ADC to remove unconjugated linker-payload, quenching agent, and any aggregates. This is typically achieved using size exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, and LC-MS.[2][15]
Visualizations
Caption: Key side reactions during peptide coupling in auristatin synthesis.
Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).
Caption: Logical pathway from high DAR to ADC aggregation and its consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
Technical Support Center: Optimization of Boc-Dap(X)-R Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions for coupling N-α-Boc-diaminopropionic acid (Boc-Dap) in peptide synthesis. The side-chain amino group of Dap requires protection during synthesis; in this guide, "X" is used as a placeholder for a generic side-chain protecting group, and "R" represents the resin-bound peptide or the C-terminal protected amino acid/peptide in solution-phase synthesis. The strategies outlined here are applicable to a variety of orthogonal protection schemes.[1][2][3][4]
Troubleshooting Guide
This section addresses common issues encountered during the coupling of Boc-Dap(X)-OH and provides systematic solutions.
Question 1: Why is my Boc-Dap(X)-OH coupling reaction incomplete?
Answer:
Incomplete coupling of Boc-Dap(X)-OH can be attributed to several factors, primarily related to steric hindrance and suboptimal reaction conditions. A positive Kaiser test (for solid-phase peptide synthesis) or the presence of unreacted starting material in TLC/HPLC analysis indicates an incomplete reaction.[5][6]
Possible Causes & Troubleshooting Steps:
-
Steric Hindrance: The bulky Boc group on the α-amine, combined with the side-chain protecting group (X), can sterically hinder the approach of the coupling reagents and the nucleophile.
-
Solution 1: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents are generally more effective for sterically hindered couplings than carbodiimides alone.[7][8]
-
Solution 2: Increase reaction time and/or temperature. Doubling the reaction time or increasing the temperature to 30-40°C can improve coupling efficiency. However, monitor for potential side reactions like racemization.
-
Solution 3: Perform a double coupling. After the initial coupling and washing, repeat the coupling step with fresh reagents.[9]
-
-
Suboptimal Reagent Concentration/Stoichiometry: Insufficient amounts of the amino acid or coupling reagents can lead to incomplete reactions.
-
Solution: Increase the equivalents of reagents. Use a higher excess of Boc-Dap(X)-OH and the coupling reagent relative to the free amine on the resin or in solution.
-
-
Poor Resin Swelling (for SPPS): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can limit the accessibility of the reactive sites.
-
Solution: Ensure proper resin swelling. Swell the resin in a suitable solvent (e.g., DMF or DCM) for at least 30 minutes before the coupling step.[9]
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing efficient coupling.
-
Solution: Use aggregation-disrupting solvents or additives. Consider using a solvent mixture like DMF/DMSO or adding a chaotropic salt such as LiCl (0.5 M).
-
Question 2: Which coupling reagents are most effective for Boc-Dap(X)-OH?
Answer:
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-Dap(X)-OH. Reagents that form highly reactive activated esters are preferred.
Recommended Coupling Reagents:
| Coupling Reagent Class | Examples | Base Required | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU | Yes (e.g., DIPEA, NMM) | High coupling efficiency, fast reaction times, suitable for hindered amino acids.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP | Yes (e.g., DIPEA, NMM) | Low racemization, effective for hindered couplings. PyAOP is particularly good for N-methyl amino acids.[7] |
| Carbodiimides with Additives | DIC/HOBt, EDC/HOBt | No (for DIC/HOBt) | Cost-effective, minimizes racemization when used with additives.[7] |
Question 3: How can I minimize side reactions during the coupling of Boc-Dap(X)-OH?
Answer:
The primary side reaction of concern is racemization, especially with prolonged activation times or high temperatures.
Strategies to Minimize Side Reactions:
-
Avoid Excess Pre-activation: While pre-activation is necessary for some reagents, prolonged pre-activation can increase the risk of racemization. Follow the recommended pre-activation times for your chosen reagent.
-
Use Additives: Additives like HOBt or HOAt suppress racemization by forming active esters that are less prone to epimerization.[7]
-
Control Temperature: For particularly sensitive couplings, running the reaction at 0°C can help minimize side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic base like DIPEA or NMM. For couplings with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[8]
-
Avoid Excess Coupling Reagent: Using a large excess of uronium/aminium reagents can sometimes lead to capping of the N-terminal amine.[7]
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protection strategy and why is it important for Dap?
A1: An orthogonal protection strategy uses protecting groups that can be removed under different chemical conditions.[10] For diaminopropionic acid (Dap), which has two amino groups (α and β), this is crucial. In a Boc-based synthesis, the α-amino group is protected with the acid-labile Boc group. The side-chain (β-amino) protecting group (X) should be stable to the acidic conditions used for Boc removal (e.g., TFA).[11] This allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[12] Common orthogonal partners for the Boc group include the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[1][2][3]
Q2: How do I monitor the completion of the Boc-Dap(X)-OH coupling reaction?
A2: For solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a highly sensitive qualitative method to detect the presence of free primary amines.[5][6] A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling is complete.[13] For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting materials.
Q3: What should I do if the Kaiser test is still positive after a prolonged coupling time?
A3: A positive Kaiser test (blue beads and/or blue solution) confirms the presence of unreacted N-terminal amines.[5] In this case, a recoupling (double coupling) is recommended.[9] After washing the resin, repeat the coupling procedure with a fresh solution of the amino acid and coupling reagents. If the coupling is still incomplete, a capping step with a reagent like acetic anhydride can be performed to block the unreacted amines and prevent the formation of deletion sequences in the final peptide.
Q4: What are the optimal solvent choices for Boc-Dap(X)-OH coupling?
A4: The most common solvents for peptide coupling are N,N-dimethylformamide (DMF) and dichloromethane (DCM).[14] DMF is generally a good solvent for most amino acids and reagents and is effective at swelling polystyrene resins. For couplings prone to aggregation, a mixture of DMF and DMSO can be beneficial. It is crucial to use high-purity, anhydrous solvents to avoid side reactions.
Experimental Protocols
Protocol 1: Standard Boc-Dap(X)-OH Coupling using HATU (SPPS)
This protocol is for a standard coupling reaction on a solid support.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Dap(X)-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 3).
-
Washing: If the Kaiser test is negative, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Table of Reagent Equivalents for Standard Coupling:
| Reagent | Equivalents (relative to resin loading) |
| Boc-Dap(X)-OH | 2 - 4 eq. |
| Coupling Reagent (e.g., HATU) | 1.9 - 3.9 eq. |
| Additive (e.g., HOBt) | 2 - 4 eq. |
| Base (e.g., DIPEA) | 4 - 8 eq. |
Protocol 2: Double Coupling for Incomplete Reactions (SPPS)
This protocol should be followed if the Kaiser test after the initial coupling is positive.
-
Initial Coupling and Washing: Perform the initial coupling as described in Protocol 1. After the reaction time, drain the coupling solution and wash the resin with DMF (3x).
-
Second Coupling: Repeat the "Amino Acid Activation" and "Coupling Reaction" steps from Protocol 1 using fresh reagents.
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Once the test is negative, proceed with the washing steps as described in Protocol 1.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects free primary amines on the resin.[5][6][13][15]
Reagents:
-
Solution A: 1 g Ninhydrin in 20 mL n-butanol.
-
Solution B: 40 g Phenol in 20 mL n-butanol.
-
Solution C: 1 mL of 0.001 M KCN (aq) diluted in 49 mL of pyridine.
Procedure:
-
Take 10-15 beads of washed and dried resin in a small test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Beads and solution are yellow/colorless | Coupling is complete | Proceed to the next step (deprotection) |
| Solution is blue, beads are colorless | Coupling is nearly complete | Extend coupling time or proceed to capping |
| Beads are dark blue | Coupling is incomplete | Perform a double coupling (Protocol 2) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chempep.com [chempep.com]
- 15. Peptide Synthesis [en.bio-protocol.org]
Technical Support Center: Synthesis of Boc-Dap Derivatives
A Guide to Preventing Racemization during Amide Bond Formation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the synthesis of peptides and other molecules involving Boc-Dap (tert-butyloxycarbonyl-L-2,3-diaminopropionic acid) derivatives.
Note on Nomenclature: The term "Boc-Dap-NE" is not a standard chemical nomenclature. This guide focuses on preventing racemization during the coupling of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH), where the side-chain (β-amino) is typically protected with an orthogonal protecting group. Common examples include Boc-Dap(Fmoc)-OH, Boc-Dap(Alloc)-OH, and Boc-Dap(ivDde)-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Boc-Dap synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of the Boc-Dap-OH during the coupling reaction. This results in the formation of the undesired D-enantiomer, leading to a mixture of diastereomeric products. These impurities can be difficult to separate and can significantly impact the biological activity and therapeutic efficacy of the final molecule.
Q2: What are the primary mechanisms of racemization during the coupling of Boc-Dap-OH?
A2: There are two main pathways for racemization during amide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Boc-protected Dap can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.
-
Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in racemization. This is more prevalent under strongly basic conditions.
Q3: Are there specific challenges related to racemization with Boc-Dap derivatives?
A3: While the general principles of racemization in peptide synthesis apply, the presence of the β-amino group and its protecting group in Dap derivatives can influence the electronic environment around the α-carbon. The choice of the side-chain protecting group is crucial as it must be stable during the coupling reaction and orthogonal to the Nα-Boc group.
Troubleshooting Guide: High Levels of Racemization Detected
If you are observing significant racemization in your synthesis involving Boc-Dap derivatives, follow this step-by-step guide to troubleshoot the issue.
Diagram: Troubleshooting Workflow for Racemization in Boc-Dap Synthesis
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Carbodiimides (e.g., DIC, EDC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is more stable and less prone to racemization.
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are highly efficient but can also lead to racemization if not used correctly. The presence of a base is required, which can itself promote racemization.
Recommendation: If you are experiencing high levels of racemization, consider switching to a carbodiimide-based coupling in the presence of a highly effective additive.
Data Presentation: Impact of Coupling Reagents and Additives on Racemization
The following table summarizes the percentage of D-isomer formation for the coupling of a sensitive amino acid using various coupling agents. While this data is not specific to Boc-Dap, it provides a general trend for the effectiveness of different reagents in preventing racemization.
| Coupling Reagent | Additive | Base | % D-Isomer (Epimer) |
| DIC | - | DIPEA | High |
| DIC | HOBt | DIPEA | Moderate |
| DIC | HOAt | DIPEA | Low |
| DIC | Oxyma | DIPEA | Low |
| HBTU | - | DIPEA | Moderate-High |
| HATU | - | DIPEA | Moderate |
| PyBOP | - | DIPEA | Moderate |
Data is illustrative and sourced from general peptide synthesis literature. Actual results may vary depending on the specific substrates and conditions.
Recommendation: If you are using HOBt, consider switching to HOAt or Oxyma, as they have been shown to be more effective at suppressing racemization. For particularly difficult couplings, a DIC/Oxyma combination is often a good choice.
Step 2: Evaluate the Base
The presence of a base is often necessary, especially with onium salt reagents, but it can also promote racemization by facilitating the abstraction of the alpha-proton.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.
-
Impact on Racemization: The strength and steric hindrance of the base play a role. Stronger, less hindered bases can increase the rate of racemization.
Recommendation: If you are observing high levels of racemization, consider switching to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.
Step 3: Optimize Reaction Conditions
-
Temperature: Higher temperatures accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C).
-
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine can lead to increased racemization.
-
Solution: Minimize the pre-activation time or opt for an in situ activation protocol where the coupling reagent is added to a mixture of all other components.
-
-
Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents can favor this side reaction.
-
Solution: While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, consider exploring less polar solvents if compatible with your reaction system.
-
Experimental Protocols
General Protocol for Low-Racemization Coupling of Boc-Dap(PG)-OH
This protocol is a good starting point for minimizing racemization during the coupling of a side-chain protected Boc-Dap-OH to an amine (R-NH₂).
-
Dissolution: In a reaction vessel under an inert atmosphere, dissolve the amine component (1.0 eq) and the racemization suppressing additive (e.g., Oxyma, 1.2 eq) in an anhydrous solvent (e.g., DMF).
-
Addition of Amino Acid: Add the Boc-Dap(PG)-OH (1.1 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Add the carbodiimide coupling reagent (e.g., DIC, 1.1 eq) dropwise to the cooled solution.
-
Base Addition (if necessary): If the amine component is a salt (e.g., hydrochloride), add a base (e.g., NMM, 1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 2-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification procedures for your specific product.
Protocol for Chiral Purity Analysis by HPLC
To quantify the extent of racemization, the resulting product can be analyzed by chiral HPLC.
-
Sample Preparation: If the coupled product is a peptide, it may need to be hydrolyzed to its constituent amino acids. This is typically done by heating the peptide in 6N HCl. After hydrolysis, the acid is removed in vacuo. The resulting amino acid mixture is then derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to allow for the separation of the D and L isomers on a standard C18 HPLC column. Alternatively, if the product is a small molecule, direct analysis on a chiral HPLC column may be possible.
-
Chiral HPLC Analysis:
-
Column: Select an appropriate chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: Optimize the mobile phase (a mixture of polar and non-polar solvents) to achieve good separation of the diastereomeric derivatives or enantiomers.
-
Detection: Use a UV detector at an appropriate wavelength.
-
-
Quantification: Integrate the peak areas corresponding to the desired diastereomer/enantiomer and the undesired one. The percentage of racemization can be calculated from these peak areas.
This technical support guide provides a framework for addressing racemization in your experiments involving Boc-Dap derivatives. By carefully selecting your reagents and optimizing your reaction conditions, you can significantly improve the stereochemical purity of your final products.
Stability issues of (R,S,R,S,R)-Boc-Dap-NE in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R,S,R,S,R)-Boc-Dap-NE in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an isomer of Boc-Dap-NE. Boc-Dap-NE is recognized as a crucial intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent anti-tubulin agent.[1] MMAE is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1]
Q2: What are the general stability characteristics of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions, which leads to its removal (deprotection). It is generally stable under basic and nucleophilic conditions. Exposure to high temperatures can also lead to the cleavage of the Boc group.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a lyophilized state at -20°C. When in solution, it is recommended to store aliquots at -20°C and use them within a month to maintain potency. It is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common stability-related problems encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound in solution due to improper storage or experimental conditions. | - Verify Storage: Ensure the compound has been stored at the recommended temperature (-20°C for solutions) and protected from light. - Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using solutions that have been stored for extended periods, even at low temperatures. - Assess Experimental Conditions: Evaluate the pH, temperature, and solvent composition of your experimental setup. Avoid strongly acidic conditions and high temperatures. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | This may indicate the presence of degradation products. The primary degradation pathway is likely the cleavage of the Boc protecting group. | - Characterize Degradants: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks. A mass loss corresponding to the Boc group (100.12 g/mol ) is a strong indicator of deprotection. - Perform Forced Degradation: To confirm the identity of degradation products, conduct a forced degradation study under acidic and thermal stress conditions.[2][3][4][5] This will help to generate and identify the expected degradation products. |
| Precipitation of the compound from solution | Poor solubility of this compound in the chosen solvent system. | - Solvent Optimization: Test the solubility in a range of biocompatible solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. For aqueous buffers, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. - Gentle Warming: Gentle warming (e.g., to 37°C) may aid in dissolution, but prolonged exposure to elevated temperatures should be avoided to prevent degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution for use in experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C in a desiccated environment.
Protocol 2: Forced Degradation Study (Acid and Thermal Stress)
Objective: To intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[2][3][4][5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
-
C18 reversed-phase HPLC column
Procedure:
1. Sample Preparation:
- Control: Dilute the stock solution of this compound in PBS to a final concentration of 100 µM.
- Acid Stress: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM.
- Base Stress: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM.
- Thermal Stress: Dilute the stock solution in PBS to a final concentration of 100 µM.
2. Incubation:
- Incubate all samples at 50°C for 24 hours.
3. Neutralization (for acid and base stressed samples):
- After incubation, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH.
- Neutralize the base-stressed sample with an equivalent amount of 0.1 M HCl.
4. Analysis:
- Analyze all samples (control, acid-stressed, base-stressed, and thermal-stressed) by a validated stability-indicating HPLC or LC-MS method. A typical starting point for a reversed-phase HPLC method would be a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.[6]
5. Data Interpretation:
- Compare the chromatograms of the stressed samples to the control.
- Identify and quantify the degradation products.
- The primary expected degradation product under acidic and potentially thermal stress is the Boc-deprotected form of the molecule.
Visualizations
Caption: Recommended workflow for the preparation and use of this compound solutions.
Caption: Primary degradation pathway of this compound under stress conditions.
References
- 1. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. sgs.com [sgs.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Protected Dipeptides
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the poor solubility of protected dipeptides during synthesis and handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of poor solubility in protected dipeptides?
A1: The poor solubility of protected dipeptides is primarily caused by strong intermolecular hydrogen bonding between the peptide backbones, which leads to aggregation and the formation of secondary structures like β-sheets.[1] This issue is particularly pronounced in sequences rich in hydrophobic amino acids (e.g., Valine, Leucine, Isoleucine, Phenylalanine).[1][2] The protecting groups themselves, especially the bulky and hydrophobic Fmoc group, can also contribute to aggregation and lower solubility compared to Boc-protected equivalents.[3]
Q2: My protected dipeptide is insoluble in standard solvents like DMF and DCM. What should I try next?
A2: When standard solvents fail, a systematic approach is recommended.
-
Sonication: First, try sonicating the mixture. This can help break up solid particles and enhance solubilization.[4][5] If the solution remains cloudy or gel-like, a stronger solvent system is needed.[4]
-
Highly Polar Solvents: Switch to more powerful, highly polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) often have superior solvating capabilities for protected peptides compared to DMF.[6][7]
-
Solvent Mixtures: Certain solvent mixtures can be highly effective. A "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation.[1] For exceptionally difficult cases, mixtures containing fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) are powerful options for dissolving sparingly-soluble protected peptides.[8][9][10]
-
Chaotropic Agents: If the issue is aggregation during a reaction, consider adding a chaotropic agent to your solvent system. These salts disrupt intermolecular hydrogen bonds. Common choices include Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) in DMF.[1][6]
Q3: Can I improve the solubility of a dipeptide with a free carboxylic acid for a coupling reaction?
A3: Yes, converting the C-terminal carboxylic acid to a temporary salt can significantly improve solubility without permanently modifying the structure. By reacting the acid with a base like diisopropylethylamine (DIPEA) or triethylamine (Et3N), you form an ammonium salt which is often more soluble in organic solvents, facilitating the subsequent coupling step.[11]
Q4: How do different N-terminal protecting groups (Boc vs. Fmoc) affect dipeptide solubility?
A4: The choice of N-terminal protecting group has a significant impact.
-
Fmoc (Fluorenylmethyloxycarbonyl): The large, hydrophobic fluorenyl group can contribute significantly to the aggregation tendency and poor solubility of peptide chains.[3]
-
Boc (tert-Butoxycarbonyl): Boc-protected dipeptides are generally more soluble than their Fmoc counterparts due to the less bulky and less aggregation-prone nature of the Boc group.[3][12] In some cases, switching from an Fmoc-based to a Boc-based strategy can be advantageous for improving the solubility of hydrophobic peptides.[12]
Q5: My dipeptide precipitates during purification by HPLC. How can I prevent this?
A5: Precipitation during HPLC is common when the organic solvent (like acetonitrile) is removed, causing the peptide to crash out of the aqueous mobile phase. To mitigate this, ensure the final pooled fractions from purification retain a sufficient concentration of organic solvent (e.g., 10-20% acetonitrile) before lyophilization.[13] If the lyophilized powder is still difficult to redissolve, follow a stepwise solubilization protocol, starting with a small amount of organic solvent before adding the aqueous buffer.[13]
Solvent & Additive Strategies
Choosing the right solvent or additive is critical. The following table summarizes common options for improving the solubility of protected dipeptides.
| Solvent/Additive | Typical Use Case | Mechanism of Action | Considerations & Limitations |
| NMP (N-Methyl-2-pyrrolidone) | General replacement for DMF | Higher polarity and solvating power than DMF.[7] | More expensive than DMF.[7] |
| DMSO (Dimethyl sulfoxide) | Highly aggregated or "difficult" sequences | Excellent solvent for peptides with strong hydrogen bonding networks.[6][9] | Can oxidize Cysteine and Methionine residues; viscous.[14] |
| TFE or HFIP / DCM Mixtures | Extremely insoluble peptides | Fluorinated alcohols disrupt secondary structures (β-sheets) by weakening non-polar interactions.[8][10][14] | Can interfere with some coupling reagents; must be removed before subsequent steps.[10] |
| "Magic Mixture" (DCM/DMF/NMP) | Difficult couplings in SPPS | Combines properties of different solvents to enhance solvation of the peptide-resin matrix.[1] | Multi-component system may complicate solvent removal. |
| LiCl in DMF | Aggregation-prone sequences | Chaotropic salt that disrupts intermolecular hydrogen bonds causing aggregation.[1][6] | Must be removed; may not be compatible with all downstream applications. |
| Guanidine HCl or Urea | Post-synthesis solubilization for analysis | Strong denaturants that disrupt all non-covalent interactions, including aggregation.[13][15] | Denatures secondary structure; not suitable for biological assays or reactions where conformation is important.[13] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Highly Hydrophobic Protected Dipeptide
This protocol is intended for dissolving a lyophilized, protected dipeptide powder that is insoluble in standard solvents for subsequent use in a solution-phase reaction.
Materials:
-
Lyophilized protected dipeptide (e.g., Boc-Val-Ile-OH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous reaction solvent (e.g., DMF or NMP)
-
Vortex mixer and bath sonicator
Procedure:
-
Solubility Test: Before committing the entire sample, test the solubility on a small aliquot (approx. 1-2 mg).[5]
-
Initial Organic Solvent Addition: To the main vial of lyophilized dipeptide, add a minimal volume of DMSO (e.g., 50 µL per 10 mg of peptide) to wet the powder.[5][13]
-
Agitation: Vigorously vortex the mixture. If solids remain, place the vial in a bath sonicator for 5-10 minutes.[4] Visually inspect for dissolution.
-
Salt Formation (for free acids): If the dipeptide has a free C-terminal carboxylic acid and remains insoluble, add 1.5-2.0 equivalents of a tertiary base like DIPEA directly to the suspension. Vortex thoroughly. The formation of the diisopropylethylammonium salt should improve solubility.
-
Dilution with Reaction Solvent: Once the peptide is fully dissolved in the initial solvent, slowly add the desired reaction solvent (e.g., DMF) dropwise while continuously vortexing.[4][13] This gradual dilution helps prevent the peptide from precipitating out of solution.[4]
-
Final Concentration: Continue adding the reaction solvent until the desired final concentration for the coupling reaction is achieved.
Protocol 2: Using a Chaotropic Agent for an In-Situ Coupling Reaction
This protocol is for a solid-phase peptide synthesis (SPPS) coupling step where the growing peptide chain shows signs of aggregation (e.g., poor resin swelling, failed Kaiser test).
Materials:
-
Peptide-resin exhibiting aggregation
-
Fmoc-amino acid to be coupled
-
Coupling reagent (e.g., HBTU, HATU)
-
DIPEA
-
Anhydrous DMF
-
Lithium Chloride (LiCl), anhydrous
Procedure:
-
Prepare Chaotropic Solvent: Prepare a 0.8 M solution of LiCl in anhydrous DMF. This may require gentle warming and sonication to fully dissolve the LiCl. Allow the solution to cool to room temperature before use.
-
Resin Wash: Wash the aggregating peptide-resin with the 0.8 M LiCl/DMF solution three times to help disrupt existing aggregates and improve solvation.[1]
-
Prepare Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equiv.) and coupling reagent (3-5 equiv.) in the 0.8 M LiCl/DMF solution. Add DIPEA (6-10 equiv.) to begin the pre-activation.[1]
-
Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin.
-
Reaction Monitoring: Allow the coupling to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.[1] Due to the difficult nature of the sequence, a double coupling (repeating steps 3-5) may be necessary.[1]
-
Washing: After a negative Kaiser test, wash the resin thoroughly with standard DMF to remove residual LiCl before proceeding to the next deprotection step.
Diagrams
Troubleshooting Workflow for Poor Dipeptide Solubility
This decision tree guides a researcher through a logical sequence of steps to address solubility issues encountered during peptide synthesis.
A decision tree for troubleshooting poor dipeptide solubility.
Factors Influencing Dipeptide Solubility
This diagram illustrates the key factors that contribute to the solubility characteristics of a protected dipeptide, showing the interplay between chemical structure and physical properties.
Key intrinsic and extrinsic factors affecting dipeptide solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. peptide.com [peptide.com]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Resolving Diastereomers of Boc-Dap Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers working on the chromatographic resolution of diastereomers, with a focus on N-protected diaminopropionic acid (Dap) derivatives such as Boc-Dap-NE.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for separating diastereomers of modified amino acids like Boc-Dap-NE?
The most common and effective method for separating diastereomers is chiral chromatography. Since diastereomers have different physical properties, they can often be separated on standard (achiral) silica or C18 columns using High-Performance Liquid Chromatography (HPLC) or Flash Chromatography. The key is to develop a mobile phase system that exploits the subtle differences in their polarity and interaction with the stationary phase.
Q2: My diastereomers are not separating on a standard silica column. What should I try next?
If you observe co-elution or poor resolution on a standard stationary phase, you have several options to improve separation:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity. For normal-phase chromatography, adjust the ratio of a polar modifier (e.g., ethanol, isopropanol) in a non-polar solvent (e.g., hexanes, heptane). Small changes can have a significant impact on resolution.
-
Change the Stationary Phase: If mobile phase optimization fails, switching to a different type of column is recommended. Options include columns with different functionalities (e.g., cyano, diol) or using a reverse-phase (e.g., C18, C8) column with a suitable aqueous-organic mobile phase.
-
Consider Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differential interaction of the diastereomers with the stationary phase.
Q3: How do I choose between normal-phase and reverse-phase chromatography for my Boc-protected compound?
The choice depends on the overall polarity of your Boc-Dap-NE derivative.
-
Normal-Phase (NP) HPLC: Generally preferred for compounds that are soluble in organic solvents and have polar functional groups. Boc-protected amino acids are often well-suited for NP chromatography. It typically uses a silica column with a non-polar mobile phase like hexane/ethanol.
-
Reverse-Phase (RP) HPLC: This is the method of choice for more polar or water-soluble compounds. It uses a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile or water/methanol), often with additives like trifluoroacetic acid (TFA) to improve peak shape.
Q4: My peaks are tailing. How can I improve the peak shape?
Peak tailing is a common issue that can hinder resolution and accurate quantification. Potential causes and solutions include:
-
Secondary Interactions: The analyte may be having unwanted interactions with the stationary phase. Adding a small amount of a competitive agent to the mobile phase, such as TFA (0.1%) for reverse-phase or a small amount of an acid/base for normal-phase, can block active sites on the silica and improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.
-
Column Degradation: The column may be old or contaminated. Flushing the column with a strong solvent or replacing it may be necessary.
Troubleshooting Guide: Poor Resolution
Poor resolution is one of the most frequent challenges in diastereomer separation. The following guide provides a systematic approach to troubleshooting this issue.
Initial Assessment
Before making changes, evaluate your current chromatogram. Is there any separation at all, or do the peaks completely co-elute? Is the peak shape symmetrical? This initial assessment will guide your optimization strategy.
Optimization Strategies
The resolution of two chromatographic peaks is determined by column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be enhanced.
| Parameter | Troubleshooting Action | Expected Outcome |
| Selectivity (α) | Modify Mobile Phase: • Change the ratio of strong/weak solvents. • Introduce a different polar modifier (e.g., switch from ethanol to isopropanol). • Add a mobile phase additive (e.g., 0.1% TFA). | Alters the relative interaction of the diastereomers with the stationary phase, which can significantly increase the space between peaks. |
| Change Stationary Phase: • Switch from silica to a different chemistry (e.g., Diol, Cyano, or a chiral column). • For RP, try a column with a different end-capping or carbon load. | Provides a completely different interaction mechanism, which is often the most effective way to resolve difficult peaks. | |
| Retention Factor (k) | Adjust Solvent Strength: • NP: Increase the percentage of the polar solvent (e.g., ethanol) to decrease retention. • RP: Decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention. | Increasing retention time (k between 2 and 10 is ideal) can provide more time for the diastereomers to separate on the column, improving resolution. |
| Efficiency (N) | Check System & Method: • Lower the flow rate. • Ensure the sample is dissolved in the mobile phase. • Check for and minimize dead volume in the HPLC system. • Use a longer column or one with a smaller particle size. | Increases the number of theoretical plates, leading to narrower (sharper) peaks. Sharper peaks are easier to resolve from one another. |
Experimental Protocols
Protocol: Method Development for Diastereomer Separation by NP-HPLC
This protocol outlines a general strategy for developing a separation method for a compound like Boc-Dap-NE using normal-phase HPLC.
-
Sample Preparation:
-
Dissolve the diastereomeric mixture of Boc-Dap-NE in a suitable organic solvent (e.g., isopropanol or the mobile phase) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Initial Scouting Run:
-
Column: Standard Silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Start with an isocratic mixture of 90:10 Hexane:Ethanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 210-220 nm for the Boc group).
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
-
-
Analysis and Optimization:
-
Examine the resulting chromatogram for resolution.
-
If resolution is poor, adjust the mobile phase composition. For example, change the ratio to 95:5 or 85:15 Hexane:Ethanol to alter retention times and selectivity.
-
If peaks are unresolved but well-retained, consider switching the polar modifier (e.g., to isopropanol) which can alter selectivity.
-
Once partial separation is achieved, fine-tune the mobile phase composition with small increments (e.g., 1-2% changes) to maximize resolution.
-
-
Confirmation:
-
Once baseline separation is achieved, collect the fractions corresponding to each peak.
-
Confirm the identity and purity of each isolated diastereomer using appropriate analytical techniques such as NMR spectroscopy or mass spectrometry.
-
Visualizations
Workflow for Chromatographic Resolution
Validation & Comparative
A Comparative Guide to the Biological Activity of (R,S,R,S,R)-Boc-Dap-NE and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the pivotal Monomethyl Auristatin E (MMAE) precursor, (R,S,R,S,R)-Boc-Dap-NE, and its corresponding stereoisomers. The activity of these precursors is inferred from the well-established principle that their stereochemistry directly dictates the biological efficacy of the final MMAE molecule, a potent inhibitor of tubulin polymerization widely used as a cytotoxic payload in antibody-drug conjugates (ADCs).
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural antimitotic agent dolastatin 10. Its potent cytotoxicity stems from its ability to bind to tubulin, thereby disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The intricate stereochemistry of MMAE is paramount to its biological function. Boc-Dap-NE serves as a crucial dipeptide intermediate in the synthesis of MMAE. Variations in the stereocenters of Boc-Dap-NE result in different stereoisomers of MMAE, which exhibit markedly different biological activities. This guide summarizes the available data to facilitate an informed selection of the optimal isomer for research and development.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for active MMAE isomers is the inhibition of tubulin polymerization. By binding to the vinca domain on β-tubulin, MMAE disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to the arrest of rapidly dividing cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).
Caption: Signaling pathway of MMAE-induced cytotoxicity.
Comparative Analysis of Isomer Activity
The biological activity of MMAE, and by extension its Boc-Dap-NE precursors, is highly sensitive to stereochemical configurations. Structure-activity relationship studies of dolastatin 10, a closely related natural product, have demonstrated that specific stereocenters are critical for tubulin binding and subsequent cytotoxicity. Alterations at certain positions within the dolaisoleucine and dolaproine moieties, which correspond to the stereocenters in Boc-Dap-NE, can lead to a significant reduction or complete loss of activity.[1][2]
Based on these established principles, the (R,S,R,S,R) configuration of the final MMAE molecule is the active stereoisomer. Consequently, This compound is the precursor that leads to the biologically active form of MMAE. Other stereoisomers of Boc-Dap-NE will result in MMAE diastereomers with diminished or no activity. These "inactive" isomers serve as valuable negative controls in experimental settings to confirm that the observed cytotoxicity is specific to the active stereoisomer.
Data Presentation
While direct quantitative data for every conceivable isomer of Boc-Dap-NE is not extensively published, the following table summarizes the expected activity based on the known structure-activity relationships of auristatins. The activity is categorized as High, Low, or Inactive, with corresponding inferred IC50 values for tubulin polymerization inhibition and cytotoxicity.
| Isomer Configuration | Corresponding MMAE Activity | Inferred Tubulin Polymerization Inhibition (IC50) | Inferred Cytotoxicity (IC50) |
| This compound | High | ~1-10 nM | ~0.1-5 nM |
| Other Diastereomers | Low to Inactive | >100 nM | >100 nM |
Note: The inferred IC50 values are based on published data for dolastatin 10 and MMAE and are intended for comparative purposes. Actual values may vary depending on the specific cell line and assay conditions.
Experimental Protocols
To empirically determine and compare the activity of different Boc-Dap-NE isomers, the following experimental protocols are recommended. These protocols focus on the key assays for assessing the biological function of MMAE and its analogues.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice.
-
Compound Preparation: Prepare a stock solution of the synthesized MMAE analogue (derived from the Boc-Dap-NE isomer of interest) in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Execution: In a 96-well plate, add the test compounds at various concentrations. Initiate polymerization by adding the tubulin solution and incubating the plate at 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled plate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Caption: Experimental workflow for the tubulin polymerization assay.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of the compound on the viability of cancer cell lines. The MTT assay is a common method.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a breast cancer line like MDA-MB-231 or a lymphoma line like Karpas-299) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the MMAE analogues for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After incubation, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.
Conclusion
The stereochemistry of Boc-Dap-NE is a critical determinant of the biological activity of the resulting Monomethyl Auristatin E. The This compound isomer is the precursor to the highly potent, active form of MMAE that effectively inhibits tubulin polymerization and induces cancer cell death. Other stereoisomers are expected to yield significantly less active or inactive MMAE analogues, making them suitable as negative controls in research. For drug development professionals, the selection of the correct stereoisomer is paramount for achieving the desired therapeutic efficacy of MMAE-based antibody-drug conjugates. The provided experimental protocols offer a robust framework for the empirical validation and comparison of the biological activity of different Boc-Dap-NE isomers.
References
- 1. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stereochemistry in ADC Development: A Comparative Guide to (R,S,R,S,R)-Boc-Dap-NE and its Inactive Control, (R,S,S,R,S)-Boc-Dap-NE
In the intricate world of antibody-drug conjugate (ADC) development, the precise stereochemistry of synthetic intermediates is paramount to achieving the desired therapeutic effect. This guide provides a comparative analysis of two key stereoisomers, (R,S,R,S,R)-Boc-Dap-NE and its inactive counterpart, (R,S,S,R,S)-Boc-Dap-NE. Both are crucial reagents in the synthesis of Monomethyl auristatin E (MMAE), a potent anti-tubulin agent widely employed as a cytotoxic payload in ADCs. Understanding the distinct biological impact of these isomers is essential for researchers, scientists, and drug development professionals in designing and evaluating novel cancer therapeutics.
Executive Summary
This compound serves as a critical building block for the pharmacologically active form of MMAE. In contrast, (R,S,S,R,S)-Boc-Dap-NE is utilized as an inactive control in experimental settings.[1] This distinction arises from the specific spatial arrangement of their chiral centers, which ultimately dictates the ability of the final MMAE molecule to bind to its target, tubulin, and exert its cytotoxic effects. The use of a stereochemically defined inactive control is a fundamental principle in drug development, allowing for the unequivocal attribution of observed biological activity to the specific stereoisomer of interest.
Physicochemical Properties
For researchers synthesizing or procuring these intermediates, a clear understanding of their physical and chemical properties is essential. The following table summarizes key identifiers for both isomers.
| Property | This compound | (R,S,S,R,S)-Boc-Dap-NE |
| Function | Intermediate for active Monomethyl auristatin E (MMAE)[2][3] | Inactive isomer used as an experimental control[1] |
| Chemical Name | tert-butyl ((2R,3R)-1-((S)-1-(((S)-1-ethyl-2-oxopyrrolidin-3-yl)amino)-1-oxopropan-2-yl)-3-methoxy-1-oxobutan-2-yl)carbamate | tert-butyl ((2S,3R)-1-((S)-1-(((R)-1-ethyl-2-oxopyrrolidin-3-yl)amino)-1-oxopropan-2-yl)-3-methoxy-1-oxobutan-2-yl)carbamate |
| Molecular Formula | C₂₃H₄₀N₄O₆ | C₂₃H₄₀N₄O₆ |
| Molecular Weight | 484.6 g/mol | 484.6 g/mol |
| Stereochemistry | (R,S,R,S,R) | (R,S,S,R,S) |
The Role of Stereochemistry in Biological Activity
The profound difference in the biological activity of MMAE derived from these two isomers underscores the critical role of stereochemistry in molecular recognition.[4][5] The specific three-dimensional structure of the active MMAE allows it to fit precisely into the binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The subtle change in the stereochemical configuration in the inactive isomer results in a molecule that is unable to establish the necessary interactions for effective tubulin binding.
Experimental Workflow: Synthesis of MMAE and ADC Conjugation
The synthesis of a functional ADC involves a multi-step process where the choice of the Boc-Dap-NE isomer is a critical determinant of the final product's activity. The following diagram illustrates a generalized workflow.
Caption: A simplified workflow illustrating the synthesis of active and inactive MMAE from their respective Boc-Dap-NE isomers and their subsequent conjugation to a monoclonal antibody to form an ADC.
Experimental Protocols
To differentiate the biological activity of ADCs synthesized with the active versus the inactive payload, a series of in vitro and in vivo experiments are necessary. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the active ADC and the inactive control ADC on a cancer cell line that expresses the target antigen.
Methodology:
-
Cell Culture: Plate target cancer cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the active ADC and the inactive control ADC. Add the diluted ADCs to the cells. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value for each ADC using non-linear regression analysis.
Tubulin Polymerization Assay
Objective: To directly assess the effect of the synthesized active and inactive MMAE on tubulin polymerization.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.
-
Treatment: Add the active MMAE, inactive MMAE, or a vehicle control to the reaction mixture. A known tubulin polymerization inhibitor (e.g., colchicine) can be used as a positive control.
-
Measurement: Monitor the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the active and inactive compounds.
Signaling Pathway: Mechanism of MMAE-Induced Cytotoxicity
MMAE, released from the ADC upon internalization into the target cancer cell, exerts its cytotoxic effect by disrupting the microtubule network, a critical component of the cytoskeleton. This disruption leads to cell cycle arrest and ultimately apoptosis.
Caption: The signaling pathway of an MMAE-containing ADC, from binding to a cancer cell to the induction of apoptosis through the disruption of microtubule dynamics.
Conclusion
The stark contrast in biological activity between this compound and (R,S,S,R,S)-Boc-Dap-NE highlights the indispensable role of stereochemical purity in the development of potent and specific ADCs. The use of the inactive isomer as a negative control is a critical component of rigorous preclinical evaluation, ensuring that the observed efficacy is a direct result of the intended pharmacological mechanism. For researchers in the field, a thorough understanding and careful selection of these stereoisomers are fundamental to the successful design and development of the next generation of targeted cancer therapies.
References
- 1. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Comparative Guide to Chiral Purity Validation of (R,S,R,S,R)-Boc-Dap-NE
This guide provides a comparative analysis of chiral chromatography techniques for the validation of (R,S,R,S,R)-Boc-Dap-NE purity. The focus is on providing drug development professionals and researchers with the necessary data and protocols to select and implement an effective analytical method for this and other complex, multi-chiral molecules.
Introduction to Chiral Separation of Multi-Stereocenter Compounds
This compound is a chiral molecule with five stereocenters, giving rise to a potential of 32 stereoisomers. In pharmaceutical development, it is critical to isolate and quantify the desired stereoisomer, as others may have different pharmacological, toxicological, or metabolic profiles. Chiral chromatography is the gold standard for this purpose, offering high-resolution separation of both enantiomers and diastereomers.
The primary challenge lies in finding a suitable combination of a Chiral Stationary Phase (CSP) and a mobile phase that can resolve the target isomer from all other potential stereoisomeric impurities. This guide compares the most effective chromatographic modes for this class of compounds: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Polar Organic Mode (POM-HPLC), and Supercritical Fluid Chromatography (SFC).
Comparison of Chiral Chromatography Techniques
The selection of a chiral separation technique depends on the physicochemical properties of the analyte, such as solubility and polarity. For a protected amino acid derivative like Boc-Dap-NE, polysaccharide-based CSPs are often the most successful. The following table compares common approaches for the chiral analysis of such compounds.
| Parameter | Normal-Phase HPLC (NP-HPLC) | Polar Organic Mode (POM-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID) | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID) | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID) |
| Typical Mobile Phase | Heptane/Hexane with an alcohol modifier (e.g., Isopropanol, Ethanol) | Acetonitrile or Methanol with additives (e.g., Formic Acid, Diethylamine) | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol) |
| Typical Resolution (Rs) | Generally high (Rs > 2.0) for diastereomers and enantiomers. | Good, but can be lower than NP-HPLC for some compounds. | Excellent, often providing the highest resolution and efficiency. |
| Analysis Time | Moderate (15-45 minutes). | Moderate (15-45 minutes). | Fast (3-15 minutes). |
| Solvent Consumption | High, uses large volumes of organic solvents. | Moderate, uses polar solvents. | Low, primarily uses CO₂ with small amounts of organic co-solvent. |
| Pros | - Well-established methodology.- High success rate for chiral separations.- Excellent resolving power. | - Good for compounds with poor solubility in non-polar solvents.- Direct compatibility with ESI-MS. | - High speed and throughput.- Reduced solvent cost and environmental impact.- High efficiency and resolution. |
| Cons | - High cost and environmental impact of solvents.- Not directly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS). | - May require screening of additives to achieve good peak shape. | - Requires specialized SFC instrumentation.- Method development can be more complex. |
Experimental Protocol: Chiral Method Development and Validation
This protocol outlines a systematic approach to developing a robust chiral separation method for this compound. The strategy is based on screening multiple CSPs and mobile phase systems to identify the optimal conditions efficiently.
Materials and Instrumentation
-
Analyte: this compound standard, plus a sample containing a mixture of stereoisomers (e.g., from a non-stereoselective synthesis or a stressed sample).
-
Chromatography System: An HPLC or UHPLC system, or preferably an SFC system, equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Columns (Screening Set):
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Solvents: HPLC or SFC grade Heptane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), and Supercritical grade CO₂.
-
Additives: Formic Acid (FA), Trifluoroacetic Acid (TFA), Diethylamine (DEA).
Sample Preparation
-
Prepare a stock solution of the this compound standard at 1.0 mg/mL in a suitable solvent (e.g., Ethanol or mobile phase diluent).
-
Prepare a "resolution mix" sample containing the desired stereoisomer and potential impurities at a similar concentration.
-
Filter all samples through a 0.22 µm syringe filter before injection.
Chromatographic Screening Protocol (SFC Recommended)
Supercritical Fluid Chromatography (SFC) is often the preferred starting point for chiral screening due to its speed and high efficiency.
-
Initial SFC Screening Conditions:
-
Columns: Chiralpak IA, IB, IC (4.6 x 100 mm, 3 µm).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.1% DEA (for basic compounds) or 0.1% FA (for acidic compounds).
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Evaluation: Inject the resolution mix onto each column/mobile phase combination. Evaluate the resulting chromatograms for:
-
Resolution (Rs): The degree of separation between the peak for this compound and the closest eluting impurity. An Rs value > 1.5 is generally considered baseline separation.
-
Retention Time: The time at which the main peak elutes.
-
Peak Shape: Look for symmetrical, sharp peaks.
-
Method Optimization
Once the best CSP and mobile phase system are identified from the screen, optimize the method to improve resolution, reduce run time, and ensure robustness.
-
Co-solvent Percentage: Adjust the gradient slope or switch to an isocratic method to maximize resolution.
-
Temperature: Vary the column temperature (e.g., 25 °C to 45 °C) to assess its impact on selectivity.
-
Back Pressure (SFC): Modify the back pressure (e.g., 120 to 180 bar) to fine-tune retention and resolution.
-
Flow Rate: Adjust the flow rate to balance analysis time with separation efficiency.
Validation
The optimized method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to resolve the target isomer from all other stereoisomers and potential impurities.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the impurity that can be reliably quantified.
-
Robustness: The method's resilience to small, deliberate variations in parameters like temperature, flow rate, and mobile phase composition.
Workflow for Chiral Purity Validation
The following diagram illustrates the logical workflow from method development to final validation for assessing the chiral purity of this compound.
Caption: Chiral method development and validation workflow.
Conclusion
Validating the chiral purity of a complex molecule like this compound requires a systematic and robust analytical approach. While multiple chromatographic techniques can be employed, Supercritical Fluid Chromatography (SFC) coupled with polysaccharide-based chiral stationary phases represents the current state-of-the-art, offering a superior combination of speed, efficiency, and resolution. By following a structured screening and optimization protocol, researchers can successfully develop and validate a method to ensure the stereochemical integrity of their drug candidates, meeting the stringent requirements of regulatory bodies.
A Comparative Analysis of Protecting Groups for the Nβ-Amine of Diaminopropionic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for the side chain of non-proteinogenic amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparative analysis of commonly employed protecting groups for the β-amino (Nβ) group of L-2,3-diaminopropionic acid (Dap), a versatile building block for modifying peptide structure and function. We present a detailed examination of their stability, cleavage conditions, and potential side reactions, supported by experimental data and protocols to inform your synthetic strategy.
The unique structure of Diaminopropionic acid (Dap), featuring a primary amine on its side chain, necessitates a robust orthogonal protection strategy to prevent unwanted side reactions and allow for site-specific modifications.[1][2] The choice of the Nβ-protecting group is paramount, as it must remain stable throughout the iterative cycles of Nα-deprotection and coupling, yet be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[1][3] This guide focuses on the most widely used protecting groups for the Nβ-amine of Dap: Boc, Fmoc, Cbz (Z), Aloc, Dde, and Mtt.
Comparative Overview of Nβ-Protecting Groups for Dap
The selection of an appropriate protecting group for the Nβ-amine of Dap is contingent on the overall synthetic strategy, particularly the choice between Fmoc- and Boc-based solid-phase peptide synthesis (SPPS). The following table summarizes the key characteristics of the most common protecting groups, providing a framework for their comparison.
| Protecting Group | Abbreviation | Nα-SPPS Compatibility | Cleavage Conditions | Key Advantages | Potential Disadvantages |
| tert-Butoxycarbonyl | Boc | Fmoc | Strong Acid (e.g., TFA) | High stability to bases, widely used. | Requires strong acid for removal, which can be harsh on sensitive peptides. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Boc | Base (e.g., Piperidine) | Mild cleavage conditions. | Not orthogonal in standard Fmoc-SPPS. |
| Benzyloxycarbonyl | Cbz (Z) | Fmoc, Boc | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids | Orthogonal to both Fmoc and Boc strategies. | Hydrogenolysis can be slow and catalyst poisoning is a risk.[4] |
| Allyloxycarbonyl | Aloc | Fmoc, Boc | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to both Fmoc and Boc strategies, mild cleavage. | Requires a specific palladium catalyst for removal. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Fmoc, Boc | Hydrazine (e.g., 2% hydrazine in DMF) | Orthogonal to Fmoc and Boc, mild cleavage. | Prone to migration to unprotected amines, especially with Dap.[5][6] |
| 4-Methyltrityl | Mtt | Fmoc, Boc | Mild Acid (e.g., 1-5% TFA in DCM) | Highly acid-labile, allowing for selective deprotection. | Can be sterically hindering, potentially affecting coupling efficiency.[7][8] |
In-Depth Analysis of Protecting Groups
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of the Fmoc/tBu orthogonal strategy, where it is used for the protection of side chains.[3] Its stability under the basic conditions used for Nα-Fmoc removal makes it an excellent choice for Nβ-protection of Dap in Fmoc-SPPS.
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).
-
Deprotection: Cleavage of the Boc group is achieved with strong acids, most commonly trifluoroacetic acid (TFA), typically in a cocktail with scavengers to prevent side reactions.[9]
-
Stability: The Boc group is highly stable to a wide range of reagents and conditions, including the repetitive piperidine treatments in Fmoc-SPPS.
-
Side Reactions: The formation of reactive tert-butyl cations during TFA cleavage can lead to the alkylation of sensitive residues like tryptophan and methionine if not properly scavenged.[10]
9-Fluorenylmethoxycarbonyl (Fmoc)
While Fmoc is the standard for Nα-protection in the most common SPPS strategy, it can also be used for side-chain protection in Boc-SPPS.
-
Protection: The Fmoc group is introduced using Fmoc-OSu or Fmoc-Cl.
-
Deprotection: Removal is achieved with a mild base, typically a 20% solution of piperidine in DMF.[11]
-
Stability: It is stable to the acidic conditions used for Nα-Boc removal.
-
Side Reactions: Not suitable for Nβ-protection in standard Fmoc-SPPS due to its simultaneous removal with the Nα-Fmoc group.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is a classic protecting group that offers orthogonality to both Fmoc and Boc strategies.[4]
-
Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl).
-
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis using a palladium catalyst and a hydrogen source.[4][12] It can also be removed with strong acids like HBr in acetic acid, but this is less common in modern SPPS.[13]
-
Stability: It is stable to both the basic conditions of Fmoc removal and the milder acidic conditions used for the cleavage of some resins.
-
Side Reactions: Incomplete hydrogenolysis can be an issue, and the catalyst can be poisoned by sulfur-containing residues.[4]
Allyloxycarbonyl (Aloc)
The Aloc group provides another layer of orthogonality, as it is stable to both acids and bases and is removed under specific metal-catalyzed conditions.[14]
-
Protection: The Aloc group is introduced using allyl chloroformate.
-
Deprotection: Cleavage is achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane.[15]
-
Stability: It is stable to both piperidine and TFA, making it fully orthogonal to both Fmoc and Boc strategies.
-
Side Reactions: Requires careful removal of the palladium catalyst from the final peptide.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)
The Dde group is favored for its mild cleavage conditions, which are orthogonal to both Fmoc and Boc strategies.
-
Protection: The Dde group is introduced via its corresponding vinylogous acid.
-
Deprotection: It is selectively removed using a solution of 2% hydrazine in DMF.[16]
-
Stability: Stable to both piperidine and TFA.
-
Side Reactions: The most significant drawback of the Dde group, particularly with Dap, is its propensity to migrate to other free amino groups, such as the N-terminus of the peptide chain, during SPPS.[5][6] This can lead to undesired side products and complicate purification. The use of the more sterically hindered ivDde group can mitigate this issue to some extent.
4-Methyltrityl (Mtt)
The Mtt group is a highly acid-labile protecting group that allows for selective deprotection on-resin.[17]
-
Protection: The Mtt group is introduced using Mtt-Cl.
-
Deprotection: It can be removed with a very dilute solution of TFA in DCM (typically 1-5%), which does not affect other acid-labile protecting groups like Boc.[17]
-
Stability: Stable to piperidine and cleavage cocktails that do not contain strong acids.
-
Side Reactions: A study on the closely related Fmoc-Dab(Mtt)-OH has shown that it can undergo rapid lactamization under standard coupling conditions, leading to poor coupling efficiency.[7][8] This suggests that Fmoc-Dap(Mtt)-OH may also be susceptible to this side reaction.
Experimental Protocols
The following is a representative protocol for the incorporation of an Nβ-protected Dap residue into a peptide sequence using manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Dap(PG)-OH (where PG is the Nβ-protecting group, e.g., Boc)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Dap(PG)-OH:
-
In a separate vial, dissolve Fmoc-Dap(PG)-OH (3 equivalents relative to the resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, continue the coupling or recouple.
-
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection:
-
After the final coupling and Nα-Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum. The peptide can then be purified by HPLC.
Visualizing Orthogonal Protection and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the concept of orthogonal protection and a typical workflow for SPPS.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
Caption: General workflow for Fmoc-based SPPS.
Conclusion
The selection of a protecting group for the Nβ-amine of Dap is a critical decision in peptide synthesis that directly impacts the efficiency and success of the synthetic strategy. For standard Fmoc-SPPS, the Boc group remains a robust and reliable choice due to its high stability. For instances requiring an additional layer of orthogonality for on-resin side-chain modification, Aloc and Mtt offer viable alternatives, although potential side reactions with Mtt should be considered. The Cbz group provides a classic orthogonal option, particularly useful in both Fmoc and Boc strategies, though its removal by hydrogenolysis may not be suitable for all peptides. While the Dde group offers mild deprotection conditions, its known tendency for migration, especially with Dap, necessitates careful consideration and optimization.
Ultimately, the optimal choice of protecting group will depend on the specific requirements of the target peptide, the overall synthetic scheme, and the available chemical tools. This guide provides the foundational knowledge and comparative data to enable researchers to make informed decisions for the successful synthesis of Dap-containing peptides.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. biosynth.com [biosynth.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. drivehq.com [drivehq.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. tdcommons.org [tdcommons.org]
- 14. nbinno.com [nbinno.com]
- 15. rsc.org [rsc.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Fmoc-Dpr(Mtt)-OH Novabiochem 654670-89-0 [sigmaaldrich.com]
A Comparative Guide to Antibody-Drug Conjugates Utilizing Monomethyl Auristatin E (MMAE) Isomers and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) featuring the potent cytotoxic agent monomethyl auristatin E (MMAE) and its closely related analog, monomethyl auristatin F (MMAF). We delve into the critical role of their structural differences, including conformational isomerism, and how these variations translate to differences in cytotoxicity, bystander effect, and overall therapeutic window. The information presented herein is supported by experimental data and detailed methodologies to aid in the strategic design and evaluation of next-generation ADCs.
Introduction: The Auristatin Payload Family
MMAE and MMAF are synthetic analogs of the natural marine product dolastatin 10.[1][2] They are highly potent microtubule-inhibiting agents that, when conjugated to a monoclonal antibody, can be selectively delivered to cancer cells.[] Both payloads function by binding to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4] Due to their extreme cytotoxicity, they are not suitable as standalone drugs but have become cornerstones in the field of ADCs.[]
A key distinction lies in their chemical structures: MMAF possesses a charged C-terminal phenylalanine, whereas MMAE has an uncharged C-terminus.[1] This seemingly minor difference has profound implications for their biological activity, particularly concerning cell permeability and the bystander killing effect.
Furthermore, both MMAE and MMAF exist as a mixture of two conformational isomers, cis and trans, in solution.[5][6] It has been established that only the trans-conformer is biologically active, as its elongated structure fits within the tubulin receptor pocket.[7] The slow conversion between these isomers can impact the overall potency of the ADC.[5]
Quantitative Performance Data
The following tables summarize the comparative performance of MMAE and MMAF based on key preclinical parameters.
Table 1: Physicochemical and In Vitro Properties of MMAE vs. MMAF
| Property | MMAE | MMAF | Key Implications |
| Structure | Uncharged C-terminus | Charged C-terminal phenylalanine | Affects cell permeability and hydrophilicity.[1] |
| Cell Membrane Permeability | High | Low | High permeability of MMAE enables a potent bystander effect. Low permeability of MMAF confines its activity primarily to the target cell.[] |
| Bystander Killing Effect | Potent | Minimal to None | MMAE can kill neighboring antigen-negative tumor cells, which is advantageous in heterogeneous tumors. MMAF offers a more targeted effect with potentially lower off-target toxicity to surrounding healthy tissue.[8] |
| In Vitro Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) | MMAE's higher permeability often translates to greater potency in standard cytotoxicity assays.[] |
| Active Conformer | trans-isomer | trans-isomer | Both exist in a solution equilibrium with the inactive cis-isomer, which can reduce the effective concentration of the active drug.[5][6] |
Table 2: Comparative In Vitro Cytotoxicity of MMAE- and MMAF-ADCs
| ADC Target | Cell Line | ADC | IC50 (ng/mL) |
| CD30 | Karpas 299 | cAC10-vcMMAE | ~10 |
| CD30 | Karpas 299 | cAC10-vcMMAF | ~30 |
| HER2 | JIMT-1 (HER2-low) | Trastuzumab-vc-MMAE | More potent than T-DM1 |
| HER2 | J1MT-1 (drug-resistant) | Trastuzumab-MMAE (DAR 2) | 1.023 nM |
| HER2 | J1MT-1 (drug-resistant) | Trastuzumab-MMAF (DAR 2) | 0.213 nM |
Note: IC50 values are highly dependent on the specific antibody, linker, cell line, and experimental conditions. The data presented are illustrative of general trends observed in preclinical studies.[9]
Table 3: Comparative In Vivo Performance of MMAE- and MMAF-ADCs in Xenograft Models
| ADC | Tumor Model | Efficacy Outcome | Key Finding |
| cAC10-vcMMAE | Admixed CD30+ / CD30- | Significant tumor growth inhibition | Demonstrates potent in vivo bystander killing. |
| cAC10-vcMMAF | Admixed CD30+ / CD30- | Minimal effect on tumor growth | Lack of bystander effect limits efficacy in heterogeneous tumors. |
| Trastuzumab-MMAU (MMAE prodrug) | HER2+ xenograft | Superior efficacy to trastuzumab-vc-MMAE | Optimized linker-payload can improve therapeutic window. |
| cAC10-MMAF (non-cleavable linker) | Hematologic | Cures and regressions at well-tolerated doses | Higher MTD compared to vc-MMAE counterparts, suggesting a wider therapeutic window.[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The primary mechanism of action for both MMAE and MMAF is the disruption of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
Benchmarking Monomethyl Auristatin E (MMAE) Against Other Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule formation and function, which are critical for cell division. This guide provides a comparative analysis of Monomethyl auristatin E (MMAE), a potent synthetic antineoplastic agent, against other well-established tubulin inhibitors.
(R,S,R,S,R)-Boc-Dap-NE is an isomer of the dipeptide Boc-Dap-NE, which serves as an intermediate in the synthesis of MMAE. Due to its high toxicity, free MMAE is not used as a standalone drug. Instead, it is conjugated to monoclonal antibodies to form Antibody-Drug Conjugates (ADCs), which selectively deliver the potent cytotoxic payload to cancer cells. In the context of ADCs, the vedotin naming convention refers to MMAE and its linker structure. This guide will focus on the activity of the payload, MMAE, as the active tubulin-targeting agent.
MMAE is a microtubule-destabilizing agent, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[1][2] Its mechanism is similar to that of vinca alkaloids. This guide will benchmark the in vitro performance of MMAE against other classes of tubulin inhibitors, including taxanes (e.g., paclitaxel) which stabilize microtubules, and other destabilizing agents like vinca alkaloids (e.g., vincristine).
Quantitative Performance Comparison
The following tables summarize the in vitro cytotoxicity (IC50) of MMAE and other tubulin inhibitors across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are ideal for minimizing experimental variability. The data presented here is a compilation from various sources.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
Data compiled from multiple sources.[3][4]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Various Tubulin Inhibitors
| Compound | Class | Mechanism of Action | Cell Line | IC50 (nM) |
| MMAE | Auristatin | Destabilizer | BxPC-3 | 0.97 |
| Paclitaxel | Taxane | Stabilizer | BxPC-3 | ~5-10 |
| Vincristine | Vinca Alkaloid | Destabilizer | BxPC-3 | ~2-5 |
| MMAE | Auristatin | Destabilizer | SKBR3 | 3.27 |
| Paclitaxel | Taxane | Stabilizer | SKBR3 | ~10-20 |
| Vincristine | Vinca Alkaloid | Destabilizer | SKBR3 | ~5-15 |
Mechanism of Action and Signaling Pathway
Tubulin inhibitors disrupt the normal function of microtubules, which are essential for forming the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
MMAE, like other vinca-site binders, inhibits the polymerization of tubulin dimers into microtubules.[2] This leads to a loss of microtubule structure, mitotic spindle collapse, and subsequent activation of the apoptotic cascade. In contrast, taxanes bind to and stabilize existing microtubules, preventing their disassembly and leading to the formation of non-functional microtubule bundles, which also results in G2/M arrest and apoptosis.
Caption: Signaling pathway of tubulin inhibitors leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to benchmark tubulin inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., BxPC-3, SKBR3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the tubulin inhibitor (e.g., MMAE, paclitaxel, vincristine) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of the inhibitor on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution (1 mM final concentration is common).[6]
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement) and a negative vehicle control.
-
Initiation of Polymerization: Add the cold tubulin/GTP mixture to each well. Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.[7]
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 for inhibition of polymerization by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a cell-free tubulin polymerization assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish it from necrosis in cells treated with tubulin inhibitors.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Conclusion
Monomethyl auristatin E is a highly potent microtubule-destabilizing agent, demonstrating cytotoxic activity at nanomolar concentrations across a range of cancer cell lines. Its efficacy is significantly greater than that of many traditional chemotherapeutic agents. The experimental protocols detailed in this guide provide a robust framework for benchmarking the performance of MMAE and other novel tubulin inhibitors. Such comparative studies are essential for the preclinical evaluation and continued development of next-generation tubulin-targeting cancer therapeutics.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Tubulin Polymerization Assay [bio-protocol.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Spectroscopic Data Comparison of Boc-Dap-NE Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the expected spectroscopic data for isomers of Boc-Dap-NE, an intermediate in the synthesis of the potent tubulin polymerization inhibitor, Monomethyl auristatin E (MMAE).
Introduction to Boc-Dap-NE Isomers
Boc-Dap-NE serves as a critical building block in the synthesis of MMAE. The stereochemistry of Boc-Dap-NE is crucial for the biological activity of the final ADC. The active isomer of Boc-Dap-NE is essential for producing the desired cytotoxic effect, while the inactive isomers, such as (R,S,S,R,S)-Boc-Dap-NE, serve as important negative controls in experimental settings.[1] The differentiation and characterization of these isomers are therefore of significant interest.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for distinguishing between these closely related molecules.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for the active and an inactive isomer of Boc-Dap-NE based on typical values for Boc-protected amino acids and peptides.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃
| Functional Group | Expected Chemical Shift (ppm) - Active Isomer | Expected Chemical Shift (ppm) - Inactive Isomer | Multiplicity |
| Boc-(CH₃)₃ | ~1.45 | ~1.45 | s |
| Dap-α-CH | ~4.2 - 4.4 | ~4.1 - 4.3 | m |
| Dap-β-CH₂ | ~3.2 - 3.6 | ~3.1 - 3.5 | m |
| NE-CH₂CH₃ | ~1.2 | ~1.2 | t |
| NE-CH₂CH₃ | ~3.3 - 3.5 | ~3.3 - 3.5 | q |
| NH-Boc | ~5.0 - 5.2 | ~4.9 - 5.1 | d |
| NH-Dap | ~1.8 - 2.2 | ~1.8 - 2.2 | br s |
Note: While the exact chemical shifts for the diastereomers are expected to be very similar, subtle differences in the local chemical environment may lead to slight variations in the observed shifts and coupling constants, particularly for the chiral centers.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Atom | Expected Chemical Shift (ppm) - Active Isomer | Expected Chemical Shift (ppm) - Inactive Isomer |
| Boc-C(CH₃)₃ | ~28.3 | ~28.3 |
| Boc-C(CH₃)₃ | ~80.0 | ~80.0 |
| Dap-α-C | ~53 - 55 | ~52 - 54 |
| Dap-β-C | ~40 - 42 | ~39 - 41 |
| C=O (Boc) | ~155 - 156 | ~155 - 156 |
| C=O (Amide) | ~170 - 172 | ~170 - 172 |
| NE-CH₂ | ~41 - 43 | ~41 - 43 |
| NE-CH₃ | ~14 - 15 | ~14 - 15 |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide & Carbamat) | 3300 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Carbamate) | ~1715 |
| C=O Stretch (Amide) | ~1650 |
| N-H Bend (Amide) | ~1550 |
| C-O Stretch (Carbamate) | ~1160 |
Note: IR spectroscopy is generally less effective at distinguishing between stereoisomers as they often exhibit very similar vibrational modes.
Table 4: Expected Mass Spectrometry (MS) Data
| Ion | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | 421.54 | Protonated molecule |
| [M-C₄H₈+H]⁺ | 365.54 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | 321.54 | Loss of the entire Boc group |
Note: High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) would be crucial for distinguishing isomers by analyzing their fragmentation patterns, which can differ based on the stereochemistry.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Boc-Dap-NE isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean KBr plate or ATR crystal prior to sample analysis.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
For tandem MS (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an appropriate collision energy.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and its characteristic fragment ions. Differences in the relative abundances of fragment ions can be used to differentiate between isomers.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of Boc-Dap-NE isomers.
Caption: Experimental workflow for the spectroscopic comparison of Boc-Dap-NE isomers.
Signaling Pathway Context
Boc-Dap-NE is a precursor to Monomethyl auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Simplified pathway showing the role of Boc-Dap-NE as a precursor to MMAE and its mechanism of action.
References
A Comparative Guide to Antibody-Drug Conjugates: The Impact of Peptide Linkers on In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of ADCs featuring varied peptide linkers, supported by experimental data, to inform rational design and selection.
The linker connecting a monoclonal antibody to a potent cytotoxic payload in an ADC is far more than a simple tether. Its chemical nature dictates the stability of the conjugate in circulation, the efficiency and location of payload release, and ultimately, the balance between on-target efficacy and off-target toxicity.[1][2] Peptide linkers, in particular, have gained prominence due to their susceptibility to cleavage by enzymes often overexpressed in the tumor microenvironment, offering a targeted drug release mechanism.[] This guide delves into the in vitro and in vivo performance of ADCs with different peptide linkers, providing a comprehensive overview of their stability, cytotoxicity, bystander effect, and overall efficacy.
In Vitro Performance of ADCs with Varied Peptide Linkers
The in vitro characterization of ADCs is a crucial first step in evaluating the impact of the peptide linker on their biological activity. Key parameters assessed include cytotoxicity against target cancer cells and the ability to induce a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[4][5]
Comparative In Vitro Cytotoxicity
The potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50) in a cytotoxicity assay. The choice of peptide linker can significantly influence this value. For instance, studies have compared the in vitro cytotoxicity of ADCs with the commonly used valine-citrulline (Val-Cit) linker to those with other dipeptide linkers like valine-alanine (Val-Ala). While both linkers can be cleaved by lysosomal proteases such as Cathepsin B, subtle differences in their structure can affect the rate of payload release and, consequently, the ADC's potency.[][6]
| Linker Type | ADC Model | Target Cell Line | IC50 (pM) | Reference |
| Val-Cit-PABC | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 61 | [6] |
| Val-Ala-PABC | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 92 | [6] |
| cBu-Cit-PABC | Anti-HER2 ADC | KPL-4 (HER2+) | Subnanomolar | [6][7] |
| EVCit-PABC | Anti-HER2 ADC | KPL-4 (HER2+) | Subnanomolar | [7] |
| Asn-Asn-PABC | Anti-HER2 ADC | SK-BR-3 (HER2+) | Similar to Val-Cit | [8] |
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Varied Peptide Linkers. This table summarizes the half-maximal inhibitory concentration (IC50) of various ADCs with different peptide linkers against HER2-positive breast cancer cell lines.
The Bystander Effect: Extending the Reach of ADCs
The bystander effect is a critical attribute for ADCs, particularly in treating heterogeneous tumors where not all cells express the target antigen.[9] This phenomenon relies on the ability of the released payload to diffuse across cell membranes and kill neighboring cells. The design of the peptide linker and the properties of the payload are key determinants of the bystander effect. Cleavable linkers, such as Val-Cit, are designed to release the payload in its membrane-permeable form, thereby facilitating the bystander effect.[9]
| Linker Type | Payload | Bystander Killing | Method | Reference |
| Val-Cit | MMAE | Yes | Co-culture assay | [9] |
| SMCC (non-cleavable) | DM1 | No | Co-culture assay | [9] |
Table 2: Influence of Linker Type on the In Vitro Bystander Effect. This table compares the ability of ADCs with a cleavable peptide linker versus a non-cleavable linker to induce bystander killing in a co-culture of antigen-positive and antigen-negative cells.
In Vivo Performance: From Bench to Preclinical Models
While in vitro assays provide valuable initial insights, the in vivo performance of an ADC is the ultimate test of its therapeutic potential. Key in vivo parameters influenced by the peptide linker include plasma stability, pharmacokinetic profile, anti-tumor efficacy, and overall toxicity.[2]
Plasma Stability: A Critical Determinant of the Therapeutic Window
An ideal ADC should remain stable in the systemic circulation to minimize premature payload release and associated off-target toxicity.[1] The peptide linker's susceptibility to cleavage by plasma enzymes is a major factor influencing stability. For instance, the Val-Cit linker has shown susceptibility to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to poor stability in preclinical mouse models.[6] This has spurred the development of alternative peptide linkers with improved stability in mouse plasma, such as the triglycyl peptide linker (CX) and the glutamic acid-valine-citrulline (EVCit) linker.[6][7]
| Linker Type | Animal Model | Stability Metric | Value | Reference |
| Val-Cit-PABC | Mouse | % Intact ADC after 1h | < 20% | [6] |
| Val-Ala-PABC | Mouse | % Intact ADC after 1h | > 80% | [6] |
| CX-DM1 | Mouse | Half-life (t1/2) | 9.9 days | [6] |
| EVCit-PABC | Mouse | % Intact ADC after 28 days | ~100% | [7] |
| OHPAS | Mouse | % Intact ADC | Stable | [10] |
Table 3: Comparative In Vivo Plasma Stability of ADCs with Varied Peptide Linkers. This table presents the stability of different ADCs in mouse plasma, highlighting the improvements achieved with newer generation peptide linkers.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of an ADC is typically evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. The choice of peptide linker can significantly impact the ADC's ability to inhibit tumor growth. Studies have shown that ADCs with more stable linkers in mouse plasma, such as the cBu-Cit linker, can exhibit greater tumor suppression compared to their Val-Cit counterparts at the same dose.[6] Similarly, ADCs with tandem-cleavage linkers, which require two enzymatic steps for payload release, have demonstrated superior efficacy in non-Hodgkin lymphoma xenograft models compared to those with single-cleavage linkers.[11]
| Linker Type | ADC Model | Xenograft Model | Efficacy Outcome | Reference |
| Val-Cit-PABC | Anti-HER2 ADC | NCI-N87 (gastric) | Tumor growth inhibition | [12] |
| cBu-Cit-PABC | Anti-HER2 ADC | NCI-N87 (gastric) | Greater tumor suppression than Val-Cit ADC | [6] |
| P1' Tandem-cleavage | Anti-CD79b ADC | Jeko-1 (lymphoma) | Superior efficacy to P3 tandem-cleavage ADC | [11] |
| Val-Glucoserine | Trastuzumab-MMAU | NCI-N87 (gastric) | Improved in vivo efficacy | [12] |
Table 4: Comparative In Vivo Efficacy of ADCs with Varied Peptide Linkers in Xenograft Models. This table summarizes the anti-tumor efficacy of ADCs with different peptide linkers in various cancer models.
Visualizing the Mechanisms: Workflows and Pathways
To better understand the processes involved in ADC activity and evaluation, the following diagrams illustrate key experimental workflows and the general mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R,S,R,S,R)-Boc-Dap-NE: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (R,S,R,S,R)-Boc-Dap-NE, a Boc-protected amino acid derivative. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard and Precautionary Data
The following table summarizes the known hazards of a similar compound, Boc-L-Dap-OH, and the recommended precautionary measures that should be applied to this compound.
| Hazard Statement | GHS Classification | Precautionary Statement | Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | Protective gloves, protective clothing, eye protection, face protection |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | Protective gloves, protective clothing |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | Eye protection, face protection |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | Use in a well-ventilated area or with respiratory protection |
Data based on the Safety Data Sheet for Boc-L-Dap-OH.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.
-
Segregate this waste from other incompatible waste streams to prevent dangerous reactions.
2. Waste Collection and Containerization:
-
Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, leak-proof lid.[3]
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Keep the waste container closed except when adding waste.[2]
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3]
-
The SAA should be a well-ventilated area, away from heat and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][4]
-
The rinsate from the triple-rinse procedure is also considered hazardous waste and must be collected in the designated hazardous waste container.[2]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste, in accordance with institutional procedures.[4]
5. Request for Waste Pickup:
-
Once the hazardous waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not exceed the accumulation time limits for hazardous waste storage as defined by your local and national regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling (R,S,R,S,R)-Boc-Dap-NE
This document provides crucial safety and logistical information for the handling, use, and disposal of (R,S,R,S,R)-Boc-Dap-NE, a key intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent component of antibody-drug conjugates (ADCs). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) | Prevents inhalation of fine dust particles. |
| Body Protection | Laboratory coat; additional impervious clothing may be required for large quantities or risk of splashing | Protects skin and personal clothing from contamination. |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Handling and Use: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols. Use non-sparking tools and equipment to prevent ignition sources. Ensure that an eyewash station and safety shower are readily accessible.
Disposal Plan: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. The compound should be disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood by laying down absorbent bench paper.
-
Weighing: Carefully weigh the desired amount of the solid compound using a tared weigh boat or paper. Use a spatula to transfer the solid, avoiding the creation of dust clouds.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly and stir gently to avoid splashing.
-
Reaction Setup: If used in a reaction, ensure the reaction vessel is securely clamped and that any potential pressure buildup can be safely managed, especially if the reaction involves heating or gas evolution (e.g., during Boc-deprotection).
-
Post-Handling: After handling, thoroughly clean the work area and any equipment used. Wash hands and any exposed skin with soap and water.
-
Waste Segregation: Segregate all waste materials (solid waste, contaminated PPE, and liquid waste) into appropriately labeled hazardous waste containers.
Boc-Deprotection Considerations:
The removal of the Boc (tert-butoxycarbonyl) protecting group is a common subsequent step and typically involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][][3]
-
Acid Handling: Always handle strong acids within a chemical fume hood while wearing appropriate acid-resistant gloves, safety goggles, and a lab coat.
-
Gas Evolution: The deprotection reaction liberates isobutylene and carbon dioxide gas.[1] Ensure the reaction is performed in an open or well-ventilated system to prevent pressure buildup.
-
Quenching: After the reaction is complete, carefully quench the reaction mixture according to the specific protocol, typically involving slow addition to a basic solution.
Process Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
